(4S)-1-Boc-4-benzyl-L-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451894 | |
| Record name | (4S)-1-Boc-4-benzyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83623-78-3 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-1-Boc-4-benzyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83623-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of (4S)-1-Boc-4-benzyl-L-proline
Abstract
(4S)-1-Boc-4-benzyl-L-proline is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptidomimetics. Its defined stereochemistry and structural motifs make it a valuable building block for synthesizing novel therapeutics, including enzyme inhibitors and peptide scaffolds. The precise confirmation of its molecular structure and stereochemical integrity is a non-negotiable prerequisite for its application in drug development, where structural deviations can lead to significant changes in biological activity and safety profiles. This guide presents a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of orthogonal analytical validation. We will detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Foundational Molecular Attributes
Before delving into analytical methodologies, it is crucial to establish the theoretical chemical identity of the target compound.
-
IUPAC Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
-
Molecular Formula: C₁₇H₂₃NO₄
-
Molecular Weight: 305.37 g/mol
-
Monoisotopic Mass: 305.1627 Da
The molecule's structure consists of four key regions, each producing a distinct analytical signature:
-
L-Proline Core: A five-membered pyrrolidine ring defining the backbone.
-
N-Boc Group: A tert-butyloxycarbonyl protecting group on the ring nitrogen, essential for synthetic applications.[1]
-
C4-Benzyl Group: A benzyl substituent at the 4-position of the pyrrolidine ring.
-
Carboxylic Acid: The C2 functional group, defining it as an amino acid.
The stereochemistry is critical: the L-proline framework dictates an (S) configuration at the C2 alpha-carbon, and the specific isomer of interest possesses an (S) configuration at the C4 position.
The Orthogonal Analytical Framework
A single analytical technique is insufficient for complete structural verification. We employ an orthogonal approach, where each method interrogates different molecular properties. This creates a self-validating system where the collective data provide a high-confidence, unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR confirms the presence and connectivity of all hydrogen atoms. The characteristic signal of the Boc group is a sharp singlet for its nine equivalent protons, typically found far upfield.[1]
Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |
|---|---|---|---|
| Boc (t-Butyl) | Singlet | ~1.45 | Confirms Boc group presence; integrates to 9H. |
| Proline Ring H | Multiplets | 1.80 - 4.40 | Complex region due to ring puckering and diastereotopicity. |
| α-H (C2-H) | Multiplet | ~4.25 | Key proton of the amino acid core. |
| Benzyl CH₂ | Multiplet | ~2.70 | Diastereotopic protons adjacent to a stereocenter. |
| Aromatic (Ph) | Multiplets | 7.15 - 7.35 | Confirms benzyl group; integrates to 5H. |
| Carboxylic Acid OH | Broad Singlet | >10.0 | Often broad and may exchange with D₂O. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the solvent's deuterium signal. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[1]
-
Analysis: Integrate all peaks and assign them to the corresponding protons in the structure.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a count of unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).
Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |
|---|---|---|
| Boc (CH₃)₃ | ~28.4 | Confirms tert-butyl methyls. |
| Boc C (CH₃)₃ | ~80.5 | Confirms the quaternary carbon of the Boc group. |
| Boc C =O | ~154.0 | Carbamate carbonyl signal. |
| Proline Ring C | 30.0 - 60.0 | Aliphatic carbons of the pyrrolidine ring. |
| α-C (C2) | ~59.0 | Alpha-carbon of the amino acid. |
| Benzyl CH₂ | ~38.0 | Benzylic carbon. |
| Aromatic (Ph) | 126.0 - 140.0 | Aromatic carbons. |
| Carboxylic Acid C =O | ~178.0 | Carboxyl carbonyl, typically downfield. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Processing & Analysis: Process the data and calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).[1] Assign all signals to the corresponding carbon atoms.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact molecular weight, which is a fundamental characteristic of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[][]
Expected Results (Positive Ion ESI-MS):
-
Protonated Molecule [M+H]⁺: Expected m/z = 306.1700
-
Sodium Adduct [M+Na]⁺: Expected m/z = 328.1519
Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For Boc-protected amino acids, a prominent loss corresponds to the Boc group.[4]
-
Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺
-
Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺
-
Loss of t-butanol (-74 Da): A potential rearrangement-based fragmentation.[4]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Instrument Setup: Operate the mass spectrometer in positive ion ESI mode. Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the theoretical exact mass. If available, perform MS/MS on the parent ion to observe characteristic fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
| Carbamate (Boc) | C=O stretch | 1680 - 1700 | Strong, sharp |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium-Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium, multiple bands |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.
Chiral HPLC: Guardian of Stereochemical Integrity
For a chiral molecule with multiple stereocenters, confirming the stereochemical purity is as important as confirming the connectivity. Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[5][6] Polysaccharide-based chiral stationary phases are highly effective for separating proline derivatives.[][5]
Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent, an alcohol modifier, and an acidic additive. A typical starting condition is Hexane:Ethanol:Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v).[7]
-
Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to an appropriate wavelength for the benzyl chromophore (e.g., 210 nm or 254 nm).
-
Sample Preparation: Prepare a standard of the target compound at ~0.5 mg/mL in the mobile phase. If available, also prepare a sample of a different stereoisomer or a racemic mixture to confirm peak identity and resolution.
-
Analysis: Inject 10 µL of the sample. Monitor the chromatogram for the elution of the major peak.
-
Quantification: Calculate the stereochemical purity (as % area) by integrating all observed peaks. The enantiomeric/diastereomeric excess should be ≥98% for high-purity material.
Conclusion: A Unified Structural Verdict
The structural elucidation of this compound is finalized by integrating the data from all orthogonal techniques.
The final confirmation rests on the collective agreement of all datasets: MS confirms the correct mass, FTIR confirms the expected functional groups, NMR provides the definitive atom-by-atom connectivity map, and chiral HPLC validates the specific stereochemical configuration. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity of this compound, satisfying the stringent quality requirements for its use in research and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of (4S)-1-Boc-4-benzyl-L-proline
An In-Depth Technical Guide to the Physical and Chemical Properties of (4S)-1-Boc-4-benzyl-L-proline
Introduction
This compound is a synthetic derivative of the amino acid L-proline, a class of molecule that plays a critical role in the structure and function of proteins and peptides.[1] This compound is distinguished by three key structural features: the foundational L-proline scaffold, which imparts significant conformational rigidity; a benzyl group at the 4-position of the pyrrolidine ring, which introduces hydrophobicity and potential for aromatic interactions; and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom.
The Boc group is an acid-labile protecting group essential in peptide synthesis, allowing for the sequential addition of amino acids by protecting the amine during coupling reactions and enabling selective removal under mild acidic conditions.[2][] The unique combination of a constrained backbone and a functionalizable side chain makes this compound and its analogues valuable building blocks in medicinal chemistry and drug discovery. They are used to create structurally diverse peptides and peptidomimetics with tailored biological, pharmaceutical, and physicochemical properties.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and applications for researchers and drug development professionals.
Compound Identification and Structure
Chemical Structure
The structure incorporates a pyrrolidine ring with defined stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4), a carboxylic acid, an N-Boc group, and a C4-benzyl substituent.
Nomenclature and Key Identifiers
Proper identification is critical, as several diastereomers exist, such as (4R)-1-Boc-4-benzyl-L-proline. The properties of these isomers can differ significantly.
| Identifier | Value | Reference |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |
| Common Name | This compound | |
| Molecular Formula | C₁₇H₂₃NO₄ | [5][6] |
| Molecular Weight | 305.37 g/mol | [5][6] |
| Exact Mass | 305.162708 g/mol | [6] |
| CAS Number | 153074-95-4 (for the 4R isomer) | [5][6] |
Physical Properties
The physical properties of this compound are dictated by its molecular structure, including the bulky, lipophilic Boc and benzyl groups, and the polar carboxylic acid.
| Property | Value / Description | Reference |
| Appearance | Typically a white to off-white powder or crystalline solid. | [7][8] |
| Melting Point | 100-102 °C (for the related (2S,4R) diastereomer). | [6] |
| Solubility | Generally soluble in organic solvents such as dichloromethane (DCM), methanol, ethyl acetate, and dimethylformamide (DMF). Limited solubility in water. | [8][9] |
| Optical Rotation | A specific value for the (4S) isomer is not reported, but the related compound Boc-(R)-γ-benzyl-L-proline exhibits an optical rotation of [α]D20 = -65 ± 1º (c=1 in DCM). | [9] |
The presence of the tert-butyl and benzyl groups increases the molecule's nonpolar character, contributing to its solubility in organic solvents, a crucial attribute for its use in solid-phase peptide synthesis (SPPS). Conversely, the carboxylic acid provides a site for hydrogen bonding and potential salt formation, though its influence is moderated by the larger hydrophobic moieties.
Chemical Properties and Reactivity
The reactivity of this compound is centered around its two primary functional groups: the N-Boc protecting group and the C-terminal carboxylic acid.
The Role and Reactivity of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its predictable and selective reactivity.
-
Acid Lability : The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 20-50% solution in a solvent like dichloromethane (DCM).[2] This reaction proceeds via a stable tert-butyl carbocation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine of the proline ring.
-
Base and Nucleophile Stability : It is highly stable to basic conditions (e.g., piperidine, NaOH) and resistant to many nucleophiles and hydrazinolysis.[] This orthogonality is fundamental to multi-step synthesis, allowing for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Boc-protected amine.
-
Hydrogenolysis Stability : The Boc group is stable to catalytic hydrogenation, a method often used to remove benzyl-type protecting groups (like Cbz or benzyl esters).[] This allows for selective deprotection strategies when multiple protecting groups are present in a molecule.
Reactivity of the Carboxylic Acid
The carboxylic acid at the C2 position is the site for forming new amide (peptide) bonds. For this to occur, it must first be "activated" to create a better leaving group. This is a standard procedure in peptide synthesis, involving reagents such as:
-
Carbodiimides : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
-
Uronium/Aminium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
Once activated, the carboxylic acid readily reacts with the free amine of another amino acid to form a peptide bond.
Stability and Storage
This compound is a chemically stable compound under standard laboratory conditions.[] For long-term integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture or prolonged exposure to acidic or basic vapors.[10][11]
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity, purity, and structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals include aromatic protons (7.0-7.5 ppm) from the benzyl group, a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a complex series of multiplets for the diastereotopic protons on the pyrrolidine ring and the benzylic CH₂ group. Due to restricted rotation around the N-Boc amide bond, it is common to observe two distinct sets of signals (rotamers), leading to broadened or duplicated peaks.[12]
-
¹³C NMR : Characteristic signals for the carbonyls of the Boc group (~154 ppm) and the carboxylic acid (~175-179 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the pyrrolidine ring are expected.[13]
-
-
Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid groups (~1650-1750 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.[13]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement consistent with the molecular formula C₁₇H₂₃NO₄.[12] Common fragmentation patterns include the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).
Applications in Research and Development
The unique structural features of this molecule make it a powerful tool in several scientific domains.
Peptide Synthesis and Structural Biology
Incorporating 4-substituted prolines into a peptide sequence is a proven strategy for modulating its three-dimensional structure.[4] The rigid pyrrolidine ring restricts the available backbone torsion angles, often inducing specific secondary structures like β-turns. The benzyl group at the 4-position provides a bulky, hydrophobic side chain that can influence peptide folding, enhance stability, and participate in hydrophobic or π-stacking interactions within a protein binding pocket.[4][14]
Medicinal Chemistry and Drug Design
This proline derivative serves as a versatile scaffold in the design of novel therapeutics.[14] It is particularly useful for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[15] The benzyl group can be a key pharmacophoric element, interacting with hydrophobic regions of target proteins, making it a valuable building block for developing enzyme inhibitors or receptor antagonists.[9]
Experimental Protocol: N-Boc Deprotection
This protocol describes a standard laboratory procedure for removing the Boc protecting group to yield the free amine, ready for subsequent reactions.
Objective: To cleave the N-Boc group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. The amount can be adjusted; often a 25-50% v/v solution of TFA in DCM is used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Work-up (Optional): If the free base is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Caution: CO₂ evolution.
-
Extraction: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, (4S)-4-benzyl-L-proline. The product is often obtained as a TFA salt if the neutralization step is omitted.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, general precautions for similar powdered, non-volatile organic compounds should be followed.
-
Hazard Classification : May cause skin, eye, and respiratory irritation as a dust.[16]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes. Practice good laboratory hygiene and wash hands thoroughly after handling.[7][16]
-
Spills and Disposal : In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal.[16] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable, synthetically versatile building block for chemists and pharmacologists. Its well-defined stereochemistry, conformationally constrained scaffold, and orthogonal protecting group strategy make it an ideal component for the rational design of complex peptides and small-molecule therapeutics. A thorough understanding of its physical properties, chemical reactivity, and analytical signatures is essential for its effective application in advancing research in structural biology and drug discovery.
References
- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-(4R)-4-benzyl-L-proline 95% | CAS: 153074-95-4 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. valencelabs.co [valencelabs.co]
- 11. cusabio.com [cusabio.com]
- 12. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. chemimpex.com [chemimpex.com]
- 15. mdpi.com [mdpi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to (4S)-1-Boc-4-benzyl-L-proline: Identification, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of (4S)-1-Boc-4-benzyl-L-proline, a valuable synthetic building block for researchers, chemists, and drug development professionals. We delve into its definitive identification, provide a detailed and validated protocol for its synthesis and purification, and explore its structural characterization through modern analytical techniques. Furthermore, this document elucidates the compound's significance and applications, rooted in the unique conformational constraints imposed by 4-substituted proline derivatives in peptide and peptidomimetic design.
Introduction: The Strategic Value of Conformationally Constrained Prolines
Proline and its derivatives are unique among amino acids due to the conformational restraint imposed by their cyclic structure, which significantly influences the backbone torsion angles of peptides.[1] The strategic placement of substituents on the proline ring offers a powerful tool to further modulate these conformational preferences, thereby guiding the secondary structure of peptides and proteins.[1][2] Specifically, 4-substituted prolines have been extensively exploited to stabilize or destabilize specific conformations, such as β-turns or polyproline II (PPII) helices, making them invaluable in medicinal chemistry for designing potent and selective inhibitors, therapeutic peptides, and molecular probes.[2][3][4]
The subject of this guide, this compound, combines the conformational influence of a 4-benzyl group with the widely used tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5][6][] This guide serves as a practical resource for the synthesis, characterization, and strategic implementation of this important non-canonical amino acid.
Part 1: Core Identification and Physicochemical Properties
Unambiguous identification is the foundation of all chemical research. The core identifiers for this compound are summarized below.
| Identifier | Data | Source |
| CAS Number | 83623-78-3 | [8] |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |
| Molecular Formula | C₁₇H₂₃NO₄ | [8] |
| Molecular Weight | 305.37 g/mol | [8] |
| Appearance | White to off-white solid (typical) | |
| Chirality | (2S, 4S) configuration |
Part 2: Synthesis and Purification Protocol
Experimental Rationale
The most direct and efficient laboratory-scale synthesis of this compound involves the N-protection of the corresponding free amino acid, (4S)-4-benzyl-L-proline. This precursor is commercially available, obviating a more complex, multi-step synthesis from other proline derivatives like hydroxyproline. The chosen reagent, di-tert-butyl dicarbonate ((Boc)₂O), is the industry standard for Boc protection due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂). The protocol below is designed to be a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile in Part 3.
Detailed Step-by-Step Methodology
Reaction: Boc-protection of (4S)-4-benzyl-L-proline.
Materials:
-
(4S)-4-benzyl-L-proline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Hexanes
-
Reagents for work-up: 1 M Hydrochloric Acid (HCl), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve (4S)-4-benzyl-L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaHCO₃. Stir at room temperature until all solids have dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. Rationale: A slight excess of the Boc anhydride ensures complete conversion of the starting material.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.
-
Aqueous Work-up (Extraction):
-
Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel.
-
Perform a wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. The product should precipitate as a white solid or oil. Causality: Protonation of the carboxylate renders the product significantly less water-soluble, enabling its extraction into an organic solvent.
-
Extract the product from the acidified aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Final Purification: Concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, this compound, should be obtained as a white solid upon removal of the solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Analytical Characterization for Structure Verification
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of Boc-protected amino acids.[5] The following table summarizes the expected data from key analytical methods.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Rotamers: The spectrum will likely show two sets of peaks for the proline ring and Boc group protons due to slow rotation around the N-Boc carbamate bond. Boc Group: A sharp singlet at ~1.4 ppm integrating to 9H.[5] Benzyl Group: A multiplet between 7.1-7.3 ppm (5H, aromatic) and signals for the benzylic CH₂ protons. Proline Ring: Complex multiplets for the α-CH, β-CH₂, γ-CH, and δ-CH₂ protons, consistent with the substituted pyrrolidine ring structure. |
| ¹³C NMR | Boc Group: Characteristic signals at ~80 ppm (quaternary C) and ~28 ppm (3 x CH₃).[5] Carbonyls: Two signals in the range of 155-178 ppm for the Boc and carboxylic acid carbonyl carbons. Benzyl Group: Signals in the aromatic region (~126-140 ppm) and a signal for the benzylic CH₂ carbon. Proline Ring: Signals corresponding to the Cα, Cβ, Cγ, and Cδ carbons. |
| FT-IR | O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid). C-H Stretches: Peaks around 2850-3000 cm⁻¹ (aliphatic) and 3010-3080 cm⁻¹ (aromatic). C=O Stretches: Two strong, distinct peaks: one at ~1740-1760 cm⁻¹ (carboxylic acid C=O) and another at ~1680-1700 cm⁻¹ (carbamate C=O). |
| Mass Spec. (ESI+) | Molecular Ion: Expected [M+H]⁺ at m/z 306.4 or [M+Na]⁺ at m/z 328.4. Key Fragments: A prominent fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺). |
Structure-Spectra Correlation Diagram
Caption: Correlation of key structural motifs with their expected spectroscopic signals.
Part 4: Applications in Research and Drug Development
The true value of this compound lies in its utility for rationally designing peptide-based molecules. The stereochemistry of the substituent at the 4-position of the proline ring is a critical determinant of local peptide conformation.
-
Conformational Control: Unlike 4R-substituted prolines which tend to stabilize the polyproline II (PPII) helix conformation, 4S-substituted prolines generally disfavor the PPII and α-helical conformations.[4] Instead, they can promote more extended conformations or specific turn structures, such as the δ conformation found in β-turns.[4] This predictable influence allows scientists to "tune" the shape of a peptide, which is crucial for optimizing its binding affinity and selectivity to a biological target.[2]
-
Peptidomimetic Design: The incorporation of this non-canonical amino acid is a key strategy in peptidomimetics. The benzyl group can introduce beneficial hydrophobic or π-stacking interactions at the binding site, while the constrained proline scaffold reduces the entropic penalty of binding and increases resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.
-
Probes and Inhibitors: Peptides containing this compound can be synthesized to serve as structural probes to investigate protein-protein interactions or as competitive inhibitors for enzymes and receptors where a specific turn or extended conformation is required for recognition.[2]
Conclusion
This compound is more than just a protected amino acid; it is a sophisticated molecular tool for controlling peptide architecture. This guide has provided a robust framework for its identification, synthesis, and characterization, grounded in established chemical principles. By understanding and applying the concepts outlined herein, researchers in drug discovery and chemical biology can effectively leverage this compound to engineer peptides with tailored structures and enhanced biological functions.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. scbt.com [scbt.com]
Introduction: The Strategic Role of Benzyl-Substituted L-Proline in Modern Synthesis
An In-Depth Technical Guide to the Chiral Properties of Benzyl-Substituted L-Proline
In the landscape of asymmetric synthesis and pharmaceutical development, the amino acid L-proline has emerged as a uniquely powerful and versatile organocatalyst.[1][2] Its rigid cyclic structure provides a defined stereochemical environment, making it a cornerstone of enantioselective transformations.[3][4] The strategic modification of the proline scaffold, particularly through benzyl substitution, unlocks a new tier of catalytic efficiency and substrate scope. Benzyl-substituted L-proline derivatives are not merely analogs; they are precision tools designed to enhance stereocontrol, solubility, and steric influence in critical chemical reactions.[4][5]
This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the fundamental principles governing the synthesis, characterization, and application of these vital chiral molecules. We will dissect the causality behind experimental choices, provide validated protocols for synthesis and analysis, and illustrate the mechanistic underpinnings of their catalytic prowess. The objective is to provide an authoritative resource that empowers scientists to leverage the unique chiral properties of benzyl-substituted L-proline in their own research endeavors, from fundamental organic synthesis to the development of complex, enantiomerically pure pharmaceuticals.[5][6]
Part 1: Synthesis and Stereochemical Control
The utility of any chiral molecule is predicated on its synthesis. For benzyl-substituted L-proline, the primary challenge lies in achieving the desired substitution pattern while preserving the inherent stereochemistry of the L-proline starting material. The most common derivative is N-benzyl-L-proline, where the substitution occurs at the nitrogen atom of the pyrrolidine ring.
Causality in Synthetic Strategy: N-Alkylation
The direct N-alkylation of L-proline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a robust and widely used method.[7] The choice of base and solvent is critical for success. A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of proline, rendering it nucleophilic. The solvent, typically an alcohol like isopropanol, facilitates the dissolution of both the proline salt and the benzyl halide, promoting the Sₙ2 reaction. The temperature is maintained around 40°C to ensure a reasonable reaction rate without promoting side reactions or racemization.[7]
Experimental Workflow: Synthesis of N-benzyl-L-proline
Below is a visual representation of the synthetic workflow, followed by a detailed, self-validating protocol.
Caption: Workflow for the synthesis of N-benzyl-L-proline.
Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidine-2-carboxylic acid
This protocol is adapted from established literature procedures.[7]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (5.00 g, 43.4 mmol) and potassium hydroxide (9.78 g, 174.3 mmol, 4 eq.) in 50 mL of isopropanol.
-
Initial Dissolution: Heat the mixture to 40°C and stir until a clear solution is obtained. This indicates the formation of the potassium salt of proline.
-
Alkylation: Add benzyl chloride (7.50 mL, 65.2 mmol, 1.5 eq.) dropwise to the solution.
-
Reaction: Maintain the reaction temperature at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of L-proline.
-
Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully add 6 M HCl (aq) dropwise until the pH of the mixture is between 4 and 5. This step protonates the carboxylate and precipitates excess base.
-
Work-up - Extraction: Add 50 mL of chloroform (CHCl₃) and stir the biphasic mixture overnight. This allows for the transfer of the product into the organic layer.[7]
-
Isolation: Filter the mixture to remove the precipitated salts (KCl). Wash the collected solid with an additional 30 mL of chloroform. Combine the organic filtrates.
-
Concentration: Evaporate the solvent from the combined organic phase under reduced pressure using a rotary evaporator.
-
Purification: Treat the resulting residue with 30 mL of acetone. The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Final Product: Collect the white solid by filtration, wash with cold acetone, and dry under vacuum to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid. The expected yield is typically high, around 90%.[7]
Part 2: Chiral Characterization and Analysis
Confirming the chemical identity and, crucially, the enantiomeric purity of the synthesized benzyl-L-proline is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating analytical workflow.
Workflow for Chiral Analysis
Caption: A validated workflow for chiral and structural analysis.
Protocol 1: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) is indispensable for confirming the covalent structure of the synthesized molecule.[8]
-
Sample Preparation: Dissolve ~10-20 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals for N-benzyl-L-proline include:
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides confirmation of all carbon environments, including the carbonyl carbon of the carboxylic acid (~173-175 ppm) and the aromatic carbons.[7]
-
Data Analysis: Compare the obtained spectra with literature values to confirm the successful synthesis of the target structure.[7] While standard NMR confirms the structure, it does not differentiate between enantiomers without a chiral auxiliary.[9]
Protocol 2: Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess (ee).[10][11]
-
System Preparation:
-
Column: Install a polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar.[12] These columns are highly effective for separating a wide range of chiral compounds.
-
Mobile Phase: Prepare a mobile phase typically consisting of a mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[12] A common starting point is 90:10 Hexane:Ethanol + 0.1% TFA.
-
-
Sample Preparation: Prepare a dilute solution of the synthesized N-benzyl-L-proline (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development & Execution:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
If the enantiomers are not resolved, systematically adjust the percentage of ethanol in the mobile phase. Decreasing the ethanol content generally increases retention and can improve resolution.[12]
-
-
Data Analysis:
-
The result should be a single major peak corresponding to the L-enantiomer.
-
To validate the method, a racemic (50:50) sample of D- and L-N-benzyl-proline should be injected to confirm the separation of two distinct peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area L - Area D) / (Area L + Area D)] * 100. For a successful synthesis, the ee should be >99%.
-
Part 3: Application in Asymmetric Organocatalysis
The true value of benzyl-substituted L-proline lies in its application as an organocatalyst, particularly in asymmetric aldol reactions.[13][14] The benzyl group enhances the catalyst's performance by increasing its solubility in organic solvents and providing steric bulk that can influence the transition state, leading to higher enantioselectivity.
Mechanism: The Proline-Catalyzed Aldol Reaction
The catalytic cycle proceeds through a nucleophilic enamine intermediate, a mechanism shared with Class I aldolase enzymes.[15][16] The benzyl group on the nitrogen atom does not fundamentally change this pathway but modulates its stereochemical outcome.
Caption: Mechanism of the N-benzyl-L-proline catalyzed aldol reaction.
The key to enantioselectivity lies in the transition state. The chiral pyrrolidine ring directs the enamine to attack one specific face (the re-face or si-face) of the aldehyde.[17] The carboxylic acid moiety of the proline catalyst activates the aldehyde through hydrogen bonding, forming a well-organized, chair-like transition state that minimizes steric hindrance and dictates the stereochemical outcome.[3][18]
Performance Data in Catalysis
The effectiveness of benzyl-substituted L-proline derivatives is demonstrated by the high yields and enantioselectivities achieved in various reactions.
| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | Aldol: Aromatic Aldehydes + Ketones | High | Up to 99% | [19][20] |
| L-Proline | Aldol: Acetone + p-nitrobenzaldehyde | 68% | 76% | [17] |
| L-Proline derived organocatalyst | Mannich: Aldehyde + Acetone + p-anisidine | 50% | 94% | [21] |
This table highlights that modifications to the proline structure, such as the incorporation of a benzyl group into more complex derivatives, can lead to exceptionally high levels of stereocontrol.
Conclusion
Benzyl-substituted L-proline represents a significant advancement in the field of organocatalysis and chiral synthesis. Its preparation from an inexpensive, naturally occurring amino acid, coupled with its enhanced performance in organic media, makes it an invaluable tool for chemists. This guide has detailed the robust synthesis, rigorous analytical validation, and powerful catalytic application of this molecule. By understanding the interplay between its structure, chiral properties, and catalytic mechanism, researchers are well-equipped to design and execute highly selective chemical transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and materials science industries.[1][5]
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. valencelabs.co [valencelabs.co]
- 7. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. researchgate.net [researchgate.net]
- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of (4S)-1-Boc-4-benzyl-L-proline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of (4S)-1-Boc-4-benzyl-L-proline, a key building block in contemporary pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This document delves into the core physicochemical principles governing its solubility, presents available qualitative and semi-quantitative data, and furnishes detailed, field-proven experimental protocols for accurate solubility determination. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a chiral proline derivative incorporating two critical functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group at the 4-position of the pyrrolidine ring. The Boc group offers acid-labile protection, a cornerstone of modern peptide synthesis and multi-step organic synthesis, allowing for selective deprotection under mild conditions.[1] The benzyl substituent introduces lipophilicity and specific steric bulk, influencing the conformational properties of molecules into which it is incorporated. These structural features make it a valuable intermediate in the synthesis of a wide array of bioactive molecules, including enzyme inhibitors and peptide-based therapeutics.[2][3]
A thorough understanding of its solubility in various organic solvents is a critical-to-quality attribute in its application. Inefficient dissolution can lead to incomplete reactions, low yields, and challenges in purification, ultimately impacting project timelines and costs in a drug development campaign. This guide aims to provide the necessary theoretical foundation and practical tools to navigate these challenges effectively.
Theoretical Framework: The Molecular Dance of Dissolution
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[4] For this compound, its solubility is dictated by the polarity contributions of its constituent parts:
-
The Carboxylic Acid: A polar, hydrophilic group capable of hydrogen bonding.
-
The Boc-Protected Amine: The bulky tert-butyl group and the carbonyl moiety introduce a degree of lipophilicity while still allowing for some polar interactions.
-
The Benzyl Group: A nonpolar, hydrophobic substituent.
-
The Pyrrolidine Ring: A largely nonpolar, aliphatic core.
The overall solubility in a given solvent is a balance of these competing characteristics. Polar solvents will interact favorably with the carboxylic acid, while nonpolar solvents will better solvate the benzyl and tert-butyl groups.[5][6]
The dissolution process can be visualized as a three-step energetic cycle:
-
Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice.
-
Cavitation Energy: Energy required to create a "hole" in the solvent for the solute molecule.
-
Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.
For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies.
Qualitative and Semi-Quantitative Solubility Profile
Based on its structure, a predicted solubility profile is presented below. It is crucial to recognize this as a guideline for initial solvent screening, with experimental verification being essential.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents can effectively solvate both the polar carboxylic acid and the nonpolar benzyl and Boc groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the carboxylic acid, but the overall polarity may be too high to effectively solvate the nonpolar moieties.[8] |
| Nonpolar | Hexane, Toluene | Low | These solvents lack the polarity to effectively interact with the carboxylic acid group. |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at dissolving a wide range of organic molecules due to their high dielectric constants and ability to participate in various intermolecular interactions.[9][10] |
Experimental Determination of Solubility: A Rigorous Approach
To obtain reliable and actionable solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide accurate quantitative solubility values.
Gravimetric Method for Saturated Solutions
This method is a robust and straightforward technique for determining solubility.[11]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibrate the mixture by stirring or shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature bath is recommended.[12]
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to prevent solvent evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the supernatant into a pre-weighed vial.
-
Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)
-
Causality Behind Experimental Choices:
-
Using an excess of solute ensures that the solution is truly saturated.
-
Equilibration at a constant temperature is critical as solubility is temperature-dependent.[12]
-
Using an airtight syringe prevents solvent loss, which would artificially inflate the calculated solubility.
Visual Method for Rapid Screening
For a quicker, semi-quantitative assessment, a visual method can be employed.[13][14]
Protocol:
-
Initial Setup:
-
Weigh a precise mass of this compound into a test tube or small vial.
-
-
Solvent Addition:
-
Using a burette or calibrated pipette, add a small, measured volume of the organic solvent.
-
Stir or vortex the mixture until the solid is completely dissolved.
-
-
Titration to Saturation:
-
If the solid dissolves completely, continue adding small, known volumes of the solvent until the first sign of persistent turbidity or precipitation is observed.
-
If the initial amount of solid does not dissolve, add more solvent in small, measured increments with vigorous mixing until complete dissolution is achieved.
-
-
Calculation:
-
Calculate the total volume of solvent required to dissolve the known mass of the compound.
-
Trustworthiness of Protocols: Both protocols include internal checks. The gravimetric method relies on precise mass and volume measurements, while the visual method provides a clear endpoint. For critical applications, running experiments in triplicate is highly recommended to ensure reproducibility.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for gravimetric solubility determination.
Logical Relationships in Solubility
The interplay between molecular properties and solvent characteristics determines the final solubility.
Caption: Key molecular and solvent properties affecting solubility.
Conclusion
The solubility of this compound is a multifaceted property that is critical to its successful application in research and development. While a precise, universal solubility value is elusive due to its dependence on the specific solvent and temperature, this guide has provided a robust framework for understanding, predicting, and experimentally determining its solubility profile. By employing the detailed protocols and understanding the underlying chemical principles, researchers can confidently select appropriate solvent systems, thereby streamlining their synthetic and purification processes and accelerating the path to discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. bioinfopublication.org [bioinfopublication.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Stability of Boc-Protected Amino Acids
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and pharmaceutical development, valued for its stability under various conditions and its facile removal under mild acid. However, the thermal stability of Boc-protected amino acids is a critical parameter that is often overlooked, yet it has profound implications for storage, handling, process development, and the ultimate purity of active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the thermal stability of Boc-protected amino acids for researchers, scientists, and drug development professionals. We will explore the mechanisms of thermal decomposition, key factors influencing stability, robust experimental protocols for assessment, and practical guidance for mitigating degradation risks.
The Strategic Importance of Thermal Stability
In the multi-step, complex syntheses common in pharmaceutical development, intermediates like Boc-protected amino acids are subjected to a range of thermal stressors. These can include elevated temperatures during subsequent reaction steps, drying or lyophilization processes, and long-term storage conditions. Understanding the thermal threshold of these critical building blocks is not merely an academic exercise; it is fundamental to ensuring process robustness, reaction efficiency, and the purity of the final product. An unexpected degradation of a Boc-protected amino acid can lead to the formation of impurities, lower yields, and complicate downstream purification, ultimately impacting project timelines and costs. Therefore, a thorough characterization of thermal stability is a crucial component of risk management in drug development.
The Mechanism of Thermolytic Boc Group Cleavage
While acidic conditions are the conventional method for Boc deprotection, the group is also susceptible to removal by heat alone. The thermal decomposition of a Boc-protected amine is not a simple cleavage but a specific chemical fragmentation. The process is believed to proceed through an initial, slow, and concerted proton transfer, leading to the formation of a transient carbamic acid intermediate with the concurrent release of isobutylene gas. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free, unprotected amine.
This entire pathway is a catalyst-free process, making it a potentially "green" method for deprotection, though the high temperatures required can often lead to undesirable side reactions such as racemization or elimination.
Caption: The thermolytic decomposition pathway of a Boc-protected amino acid.
Key Factors Governing Thermal Stability
The temperature at which a Boc-protected amino acid begins to decompose is not a fixed value but is influenced by a combination of its intrinsic molecular structure and its extrinsic environment.
Inherent Molecular Structure
-
Nature of the Amine: The stability of the Boc group is directly related to the pKa of the conjugate acid of the amine it protects. The ease of thermal deprotection generally follows the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. This trend corresponds to the stability of the resulting amine, with less basic amines being easier to deprotect.
-
Presence of Acidic Groups: Amino acids with additional free carboxylic acid groups, such as Boc-L-Aspartic acid and Boc-L-Glutamic acid, undergo thermal deprotection more rapidly. The internal proton source from the side-chain carboxylate can catalyze the decomposition mechanism.
-
Steric Hindrance: Bulky side chains near the α-amino group can influence the conformation and stability of the carbamate linkage, although this effect is generally less pronounced than electronic factors. Sterically hindered amino acids like Valine and Isoleucine can present challenges in various reactions, including potential impacts on stability under thermal stress.
Extrinsic Environmental Factors
-
Temperature: As the primary driver, higher temperatures provide the necessary activation energy for the decomposition pathway to proceed at a significant rate. Studies have shown that while some deprotection is observable around 150°C, higher temperatures of 200-240°C are often required for efficient conversion, particularly in continuous flow systems.
-
Moisture: The presence of water can dramatically lower the temperature required for deprotection. Water can act as a proton shuttle and facilitate the hydrolysis of the carbamate, significantly improving the yield and purity of the deprotected amine during thermal processes.
-
Solvent Polarity: Thermal deprotection is more efficient in polar solvents like methanol or trifluoroethanol compared to less polar solvents such as THF or toluene. Polar solvents can better stabilize the charged intermediates and transition states involved in the decomposition mechanism.
-
pH: The Boc group is fundamentally acid-labile. The presence of even catalytic amounts of an acid will work synergistically with elevated temperatures to accelerate deprotection. Therefore, maintaining strictly neutral or basic conditions is paramount if the Boc group is to be preserved during a heated process step.
Experimental Assessment of Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability of a Boc-protected amino acid. This involves determining the onset temperature of decomposition and identifying and quantifying any degradation products formed.
Core Analytical Techniques
-
Thermogravimetric Analysis (TGA): This is the primary technique for determining the temperature at which a compound begins to lose mass due to decomposition or volatilization. For a Boc-amino acid, the initial mass loss corresponds to the cleavage and release of isobutylene and CO₂.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect the melting point of the crystalline solid, followed by an endothermic or exothermic event corresponding to decomposition. For many amino acids, decomposition occurs concurrently with or immediately after melting.
-
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS): These are indispensable "stability-indicating" methods. By subjecting a sample to thermal stress (e.g., holding at a specific temperature for a set time) and then analyzing it by HPLC, one can separate and quantify the remaining parent compound and any degradation products formed. LC-MS is crucial for identifying the structure of these unknown impurities.
An In-depth Technical Guide to Proline Analogues in Medicinal Chemistry
Executive Summary
Proline, the sole proteinogenic imino acid, holds a unique and critical position in the architecture of peptides and proteins. Its cyclic side chain imparts exceptional conformational rigidity, profoundly influencing polypeptide structure and function.[1] In medicinal chemistry, this inherent structural constraint is a double-edged sword: it offers a powerful tool for designing bioactive molecules but also presents a fixed scaffold that can be challenging to optimize. Proline analogues have emerged as indispensable tools for drug discovery, allowing researchers to systematically modulate the physicochemical and conformational properties of proline-containing compounds.[2][3] These versatile building blocks enable the fine-tuning of peptide and small-molecule drug candidates to enhance potency, selectivity, metabolic stability, and bioavailability. Over the last 15 years, the successful translation of this strategy is evidenced by the FDA approval of over 15 drugs incorporating proline analogues, with five of these approvals occurring in the last three years alone.[4][5][6][7] This guide provides an in-depth exploration of proline analogues, covering their fundamental conformational principles, strategic applications in drug design, and the synthetic methodologies underpinning their use.
The Foundational Role of Proline's Unique Conformation
To appreciate the utility of proline analogues, one must first understand the structural nuances of proline itself. Unlike other amino acids, proline's side chain loops back to form a pyrrolidine ring with its backbone amine, creating a secondary amine.[8] This cyclic structure is the source of its profound impact on protein and peptide conformation.
The Two Critical Conformational Equilibria
The rigidity of the pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°), but it introduces two other crucial points of flexibility that define its structural behavior.[1][9]
-
Ring Puckering (Endo vs. Exo): The five-membered pyrrolidine ring is not planar and rapidly interconverts between two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo.[1][10] This puckering is not a trivial detail; it directly influences the overall backbone trajectory of the polypeptide chain. An exo pucker favors more compact conformations like polyproline II (PPII) helices, while an endo pucker promotes more extended structures.[9]
-
Amide Bond Isomerism (Cis vs. Trans): The peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to peptide bonds between other amino acids.[8] While most peptide bonds have a strong preference (>99.9%) for the trans conformation, the X-Pro bond can have a substantial population (up to 40%) of the cis isomer, particularly when the preceding residue is aromatic.[8] This isomerization is often a rate-limiting step in protein folding.[9] The ring pucker and amide bond conformation are correlated: the cis amide bond strongly favors an endo ring pucker, while the trans bond is stabilized by an exo pucker.[9]
These two equilibria represent a fundamental logical relationship in proline stereochemistry, which medicinal chemists aim to control through the use of analogues.
Caption: Interplay between amide bond isomerism and ring pucker in proline.
A Medicinal Chemist's Toolkit: Major Classes of Proline Analogues
The strategic modification of the proline ring allows scientists to bias one conformational state over another, thereby pre-organizing a molecule into its bioactive conformation. This reduces the entropic penalty of binding to a biological target and can lead to significant gains in affinity and selectivity. Analogues are generally grouped by the type of modification.[11]
-
Substituted Prolines: The introduction of substituents at the C3, C4, or C5 positions is the most common strategy. The stereochemistry and electronic nature of the substituent dictate the conformational outcome. For example, electron-withdrawing groups like fluorine at the 4R position favor the Cγ-exo pucker, which in turn stabilizes the trans amide bond.[9] Common examples include fluoroprolines, hydroxyprolines, and aminoprolines.[4][5]
-
Ring-Size Homologues: Contracting or expanding the ring to four-membered (azetidine-2-carboxylic acid, Aze) or six-membered (piperidine-2-carboxylic acid, Pip) systems drastically alters bond angles and steric hindrance, thereby influencing conformational preferences.[12][13] Aze, for instance, has a lower rotational barrier for cis-trans isomerization due to changes in nitrogen hybridization.[14]
-
Bicyclic and Bridged Analogues: These highly constrained analogues lock the ring into a single, rigid conformation. They are powerful tools for probing the precise conformational requirements of a binding pocket and are featured in several successful drugs, particularly ACE inhibitors.[4][7]
-
Heterocyclic Analogues (Pseudoprolines): Replacing a ring carbon (typically Cγ) with a heteroatom like oxygen (oxazolidine) or sulfur (thiazolidine) creates a "pseudoproline."[15] These analogues are particularly effective at modulating the cis-trans equilibrium and can be used to engineer specific cis-amide bonds into peptides.[16]
Exerting Control: How Analogues Modulate Conformation
The choice of a proline analogue is a deliberate decision driven by the desire to control the equilibria discussed in Section 1.0. The underlying causality is a combination of steric and stereoelectronic effects.
-
Stereoelectronic Effects: This is exemplified by the gauche effect in fluorinated prolines. The electronegative fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom's lone pair or the carbonyl group, which influences the ring pucker. This electronic preference can override steric factors to enforce a specific conformation.
-
Steric Effects: Bulky substituents will sterically clash with adjacent residues or parts of the backbone, disfavoring certain conformations. For example, an α-methyl group introduces significant steric hindrance that can favor a specific rotamer.[4] The introduction of a bulky 4S-N-phthalimide substituent strongly favors the trans amide bond due to steric demand, despite the electron-withdrawing nature of the phthalimide group.[9]
The predictable influence of various substitutions allows for rational design, as summarized in the table below.
| Analogue Class | Example | Primary Conformational Effect | Causality | Reference |
| Fluorinated Proline | (2S, 4R)-4-Fluoroproline | Favors Cγ-exo pucker; stabilizes trans amide bond | Stereoelectronic (Gauche Effect) | [9] |
| Fluorinated Proline | (2S, 4S)-4-Fluoroproline | Favors Cγ-endo pucker; stabilizes cis amide bond | Stereoelectronic (Gauche Effect) | [9] |
| Ring Contraction | L-Azetidine-2-carboxylic acid (Aze) | Lowered barrier for cis-trans isomerization | Altered ring strain and nitrogen hybridization (sp² to sp³) | [14] |
| Ring Expansion | (S)-Piperidine-2-carboxylic acid (Pip) | Increased steric hindrance destabilizes planar peptide bond | Steric hindrance from the larger six-membered ring | [13][14] |
| Heterocyclic | Thiazolidine-4-carboxylic acid (Thiaproline) | Can be tailored to favor cis or trans depending on substitution | Altered bond lengths/angles and electronic properties from sulfur atom | [16] |
| Bicyclic | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Rigidly locked conformation | Covalent bridge prevents ring puckering and isomerization | [4] |
From Bench to Bedside: Proline Analogues in Approved Drugs
The theoretical advantages of using proline analogues have been validated by their incorporation into numerous clinically successful drugs. These scaffolds provide conformationally restricted three-dimensional structures that enhance biological activity and improve pharmacokinetic profiles.[7]
| Drug Name | Proline Analogue Core | Therapeutic Area | Mechanism of Action |
| Nirmatrelvir | Bicyclic proline analogue | Antiviral (COVID-19) | SARS-CoV-2 main protease (Mpro) inhibitor |
| Daridorexant | Substituted proline derivative | Insomnia | Dual orexin receptor antagonist |
| Captopril | Substituted proline | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor |
| Rezafungin | Substituted proline derivative | Antifungal | (1,3)-β-D-glucan synthase inhibitor |
| Trofinetide | Glycyl-L-2-methylprolyl-L-glutamic acid | Rett Syndrome | Analogue of a naturally occurring neuropeptide |
| Danicopan | Substituted proline derivative | Paroxysmal nocturnal hemoglobinuria | Complement factor D inhibitor |
| Source: Data compiled from multiple sources.[4][5][6][7] |
Case Study: Nirmatrelvir (Paxlovid™) The development of Nirmatrelvir, a key component of the COVID-19 treatment Paxlovid, is a testament to the power of proline analogues. The drug's structure features a rigid, bicyclic proline analogue that serves to orient a nitrile warhead into the active site of the SARS-CoV-2 main protease. This pre-organization is critical for achieving high-affinity binding and potent inhibition of viral replication.[11][17]
Synthetic Workflows and Methodologies
The successful application of proline analogues is contingent on robust and efficient synthetic chemistry. The general workflow involves designing the target analogue, executing its synthesis, incorporating it into a larger molecule (often via solid-phase peptide synthesis), and subsequent biological evaluation.
Caption: A generalized workflow for the discovery of drugs containing proline analogues.
Representative Experimental Protocol: Synthesis of Fmoc-(2S, 4R)-4-Hydroxyproline
This protocol outlines the synthesis of a common proline analogue building block used in solid-phase peptide synthesis. The choice of protecting groups (Boc, Fmoc, Bzl) and reagents is critical for ensuring compatibility with subsequent steps and achieving the desired stereochemistry.
Objective: To synthesize Fmoc-protected (2S, 4R)-4-hydroxyproline, a key building block for peptide synthesis, starting from Boc-L-proline.
Materials:
-
Boc-L-proline
-
N-Bromosuccinimide (NBS)
-
Silver trifluoroacetate (AgTFA)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide (Bzl-Br)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diisopropylethylamine (DIPEA)
-
Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes, etc.)
Methodology:
-
Step 1: Benzyl Ester Protection of Carboxylic Acid
-
Causality: The carboxylic acid is protected as a benzyl ester to prevent it from reacting in subsequent steps. The benzyl group can be cleanly removed later by hydrogenolysis.
-
a. Dissolve Boc-L-proline (1.0 eq) in anhydrous DMF.
-
b. Add NaHCO₃ (1.5 eq) and stir for 15 minutes.
-
c. Add Benzyl bromide (1.2 eq) dropwise and stir the reaction at room temperature overnight.
-
d. Quench the reaction with water and extract the product with ethyl acetate.
-
e. Purify by silica gel chromatography to yield Boc-L-Pro-OBzl.
-
Validation: Confirm product formation via ¹H NMR and Mass Spectrometry.
-
-
Step 2: Stereoselective Bromination at C4
-
Causality: A radical bromination using NBS under specific conditions is employed to install a bromine atom, which will be displaced in the next step. The stereochemistry is directed by the proline ring's existing chirality.
-
a. Dissolve Boc-L-Pro-OBzl (1.0 eq) in an appropriate solvent (e.g., CCl₄).
-
b. Add NBS (1.1 eq) and a radical initiator (e.g., AIBN).
-
c. Reflux the mixture under inert atmosphere until starting material is consumed (monitor by TLC).
-
d. Cool, filter, and concentrate the reaction mixture. Purify the crude product to obtain the 4-bromo-proline derivative.
-
Validation: Confirm regiochemistry and successful bromination via NMR.
-
-
Step 3: Sₙ2 Displacement to Install Hydroxyl Group
-
Causality: The bromide is displaced by a trifluoroacetate nucleophile in an Sₙ2 reaction, which proceeds with inversion of stereochemistry to give the desired trans (4R) configuration. The trifluoroacetate is then hydrolyzed in situ or during workup to the hydroxyl group.
-
a. Dissolve the 4-bromo-proline derivative (1.0 eq) in an appropriate solvent.
-
b. Add Silver trifluoroacetate (AgTFA, 1.5 eq) and stir in the dark until the reaction is complete.
-
c. Perform an aqueous workup with NaHCO₃ solution to hydrolyze the trifluoroacetate ester.
-
d. Extract and purify to yield Boc-(2S, 4R)-4-hydroxyproline-OBzl.
-
Validation: Confirm the stereochemistry using NOE NMR experiments or by comparing to known standards.
-
-
Step 4: Deprotection and Final Fmoc Protection
-
Causality: The Boc and Bzl groups are removed, and the amine is immediately re-protected with the base-labile Fmoc group, which is required for solid-phase peptide synthesis.
-
a. Remove the benzyl ester via catalytic hydrogenation (H₂, Pd/C).
-
b. Remove the Boc group using TFA in DCM.
-
c. After removal, neutralize the resulting amino acid salt with a base like DIPEA.
-
d. Immediately add Fmoc-Cl (1.1 eq) to a solution of the deprotected amino acid in a suitable solvent system (e.g., dioxane/water with NaHCO₃) to yield the final product, Fmoc-(2S, 4R)-4-hydroxyproline.
-
Validation: Final product confirmation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.
-
Future Prospects and Emerging Trends
The field of proline analogue chemistry continues to evolve. While common substitutions are well-explored, several areas represent the next frontier:
-
Underrepresented Analogues: There is growing interest in exploring more complex bicyclic, spirocyclic, and bridged systems that offer even greater conformational control.[4][5]
-
Protein Engineering: Methods are being developed to incorporate proline analogues site-specifically into recombinant proteins.[1] This allows for the study of protein folding and function with unprecedented precision and for the creation of engineered proteins with novel therapeutic properties.
-
Proline Isosteres: The development of non-proline scaffolds that mimic the conformational constraints of proline is an active area of research. These "isosteres" can offer advantages in synthetic accessibility or intellectual property.[15][18]
Conclusion
Proline analogues are far more than simple chemical curiosities; they are rationally designed molecular tools that empower medicinal chemists to exert precise control over the three-dimensional structure of peptides and small molecules. By understanding the fundamental principles of proline's conformational equilibria—ring puckering and cis-trans isomerization—researchers can select or design analogues to enforce a bioactive conformation. The clinical success of numerous drugs containing these scaffolds validates this approach and ensures that the strategic use of proline analogues will remain a cornerstone of modern drug discovery for the foreseeable future.
References
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline - Wikipedia [en.wikipedia.org]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
The Proline Pivot: A Historical and Technical Guide to the Synthesis of Substituted Prolines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, the only proteinogenic secondary amino acid, occupies a unique and pivotal role in the architecture of peptides and proteins.[1] Its constrained pyrrolidine ring introduces conformational rigidity, profoundly influencing the secondary structure of biopolymers and mediating critical protein-protein interactions. This inherent structural significance has made substituted proline analogs indispensable tools in drug discovery and chemical biology. The strategic placement of substituents on the proline ring allows for the fine-tuning of conformational preferences, metabolic stability, and receptor binding affinity. Over the past century, the synthesis of these valuable building blocks has evolved from rudimentary functionalization of the natural amino acid to highly sophisticated and stereoselective catalytic methodologies. This guide provides a comprehensive exploration of this journey, detailing the discovery, history, and core synthetic strategies that have defined the field. We will delve into the causality behind key experimental choices, present detailed protocols for seminal reactions, and chart the evolution from classical chemistry to the modern frontiers of C–H activation and organocatalysis, offering field-proven insights for today's research professionals.
Chapter 1: Foundational Discoveries and Early Functionalization
The story of substituted prolines begins with the discovery of proline itself. In 1900, Richard Willstätter first isolated the amino acid, with its name later coined by Emil Fischer, who recognized its pyrrolidine core.[2] The first and most famous substituted proline, (2S,4R)-4-hydroxyproline, was not a synthetic invention but a natural discovery, identified as a key component of collagen. Its presence is crucial for the stability of the collagen triple helix.[3][4] The challenge of accessing other substituted prolines, particularly with control over stereochemistry, spurred the first wave of synthetic innovation.
Direct Functionalization of the Proline Scaffold
The earliest strategies logically focused on modifying the readily available proline chassis. These methods, while foundational, often struggled with issues of regioselectivity and stereocontrol. A classic approach involved the generation of an imine intermediate from proline methyl ester, followed by bromination with N-bromosuccinimide (NBS). This activated the C3 position for subsequent nucleophilic substitution, though it typically resulted in racemic or diastereomeric mixtures that required arduous separation.[5]
A more controlled approach utilized 4-oxoproline, derived from the oxidation of hydroxyproline, as a versatile intermediate.[5][6] The ketone at the C4 position provides an electrophilic handle for a variety of transformations, including alkylations and reductions, offering a pathway to 4-substituted analogs.
The Hydroxyproline Pool: A Chiral Starting Point
The commercial availability of inexpensive enantiopure trans-4-hydroxy-L-proline (Hyp) proved to be a watershed moment. Hyp provided a stereochemically defined starting material that could be elaborated into a vast array of other substituted prolines. The hydroxyl group serves as a powerful synthetic handle, enabling conversions through oxidation, reduction, acylation, and, most importantly, substitution reactions.[7]
A cornerstone transformation is the inversion of the C4 stereocenter via a Mitsunobu reaction or an SN2 displacement of a sulfonate ester (e.g., tosylate or mesylate). This provides access to the cis-4-substituted proline scaffold from the natural trans isomer, effectively doubling the accessible chemical space from a single chiral precursor.[7][8]
Workflow: Stereochemical Inversion of 4-Hydroxyproline
Caption: General workflow for accessing cis-4-substituted prolines.
Chapter 2: The Asymmetric Synthesis Era: Building the Ring with Precision
While functionalizing existing proline scaffolds was effective, the demand for greater structural diversity and absolute stereochemical control drove the development of methods to construct the pyrrolidine ring from acyclic precursors. These de novo syntheses offered unparalleled flexibility.
Intramolecular Cyclization Strategies
The formation of the pyrrolidine ring via intramolecular C-C or C-N bond formation is a powerful and versatile strategy. Key approaches include:
-
Anionic Cyclization: This involves the intramolecular conjugate addition of an enolate onto an α,β-unsaturated system. For instance, the diastereoselective conjugate addition of a lithium salt onto an unsaturated lactam derived from (S)-pyroglutamic acid has been used to create optically pure trans-3-substituted prolines.[9]
-
Radical Cyclization: Hiemstra and coworkers demonstrated the utility of radical processes, where radical cyclization of N-alkenyl-α-bromo amides can form the five-membered ring, yielding 3-substituted prolines.[9]
-
Amino-Zinc-Ene-Enolate Cyclization: Developed by Karoyan and Lorthiois in 1997, this highly stereoselective method involves the intramolecular carbometallation of an N-homoallyl-α-amino ester to form a cyclic organozinc intermediate, which can then be trapped with an electrophile.[9][10] The stereochemistry is controlled by a removable chiral auxiliary.[9]
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most elegant and efficient methods for constructing the pyrrolidine ring. This reaction can be rendered highly stereoselective through the use of chiral catalysts, often based on copper or silver complexes. This approach allows for the rapid assembly of polysubstituted proline esters with excellent control over multiple stereocenters.[11]
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [11]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(MeCN)₄PF₆ (0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) (0.011 mmol, 5.5 mol%) are dissolved in anhydrous toluene (1.0 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Assembly: To the prepared catalyst solution, the azomethine ylide precursor (e.g., an imino ester) (0.2 mmol, 1.0 equiv.) and the dipolarophile (e.g., a 1,3-enyne) (0.24 mmol, 1.2 equiv.) are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), with progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the polysubstituted proline ester.
-
Validation: The structure and stereochemistry of the product are confirmed by NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Chapter 3: The Organocatalysis Revolution
The turn of the 21st century witnessed a paradigm shift in asymmetric synthesis with the explosion of organocatalysis. Proline itself was thrust into the spotlight, not merely as a synthetic target, but as a powerful chiral catalyst. This was rooted in the seminal Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in 1971, which used a catalytic amount of L-proline for an intramolecular aldol reaction.[12][13][14] This discovery, initially underappreciated, laid the groundwork for a new field.
The Proline Catalytic Cycle: An Enamine/Iminium Dichotomy
Proline's efficacy as a catalyst stems from its bifunctional nature: the secondary amine acts as a nucleophile, and the carboxylic acid acts as a Brønsted acid.[15] It can activate carbonyl compounds through two primary mechanisms:
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can attack an electrophile (e.g., another aldehyde in an aldol reaction) in a highly stereocontrolled manner.[12]
-
Iminium Catalysis: Proline reacts with an α,β-unsaturated carbonyl to form a chiral iminium ion. This lowers the LUMO of the system, activating it for nucleophilic attack (e.g., in a Michael addition).
Proline-Catalyzed Asymmetric Aldol Reaction
Caption: The enamine mechanism in a proline-catalyzed aldol reaction.
This catalytic prowess was harnessed to develop asymmetric syntheses of complex molecules, including substituted prolines themselves, through reactions like the organocatalytic Michael addition of aldehydes to nitro-olefins, followed by cyclization and reduction.[9]
Chapter 4: Modern Frontiers: C–H Activation and Bio-orthogonal Chemistry
Recent decades have pushed the boundaries of efficiency and precision, enabling the synthesis of proline analogs that were previously inaccessible.
Directed C–H Activation: The Surgical Approach
The direct functionalization of unactivated C(sp³)–H bonds represents a major advance in synthetic chemistry. For proline, this allows for the "surgical" installation of substituents at positions like C3, which are difficult to access via classical methods.[16] The strategy typically employs a directing group attached to the proline nitrogen (such as an aminoquinoline). This group coordinates to a transition metal catalyst (commonly palladium), bringing it into close proximity to a specific C–H bond and enabling selective cleavage and functionalization (e.g., arylation).[16][17] This method provides direct access to novel cis-2,3-disubstituted pyrrolidines as single stereoisomers.[16]
Table 1: Comparison of Synthetic Strategies for 3-Aryl Prolines
| Method | Starting Material | Key Transformation | Stereocontrol | Step Economy |
| Classical | 4-Hydroxyproline | Multi-step oxidation, enol triflate formation, Pd-coupling | Moderate (Diastereomeric mixtures often form) | Low |
| C-H Activation | L-Proline Derivative | Directing group-assisted Pd-catalyzed C-H arylation | High (Stereospecific) | High |
The Rise of Fluorinated Prolines
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. In prolines, fluorine's strong electronegativity imparts powerful stereoelectronic effects that can lock the ring into a specific pucker (C4-exo or C4-endo), thereby pre-organizing peptide conformation. The first synthesis of 4-fluoroprolines was reported by Gottlieb and Witkop in 1965.[18] Since then, the field has expanded to include a wide array of mono-, di-, and trifluoromethylated analogs.[18][19][20] Their synthesis often relies on the nucleophilic fluorination of hydroxyproline derivatives using reagents like DAST or Deoxo-Fluor.[7] The unique properties of fluoroprolines have made them invaluable in peptide engineering and for use as ¹⁹F NMR probes.[1]
Proline Editing: Post-Synthetic Modification on Peptides
A highly practical and innovative approach, termed "proline editing," involves the modification of a proline residue after it has been incorporated into a peptide via solid-phase peptide synthesis (SPPS).[7] The process starts by incorporating a 4-hydroxyproline residue. After the full peptide is synthesized, the hydroxyl group is selectively deprotected and stereospecifically converted into a vast library of other functional groups directly on the solid support.[7][21] This strategy bypasses the need for the often laborious solution-phase synthesis of individual Fmoc-protected proline analogs, dramatically accelerating the generation of structurally diverse peptide libraries for screening and optimization.[7]
Conclusion
The journey of substituted proline synthesis is a microcosm of the evolution of organic chemistry itself. It has progressed from the isolation of natural products to the challenges of stereocontrol, the elegance of asymmetric catalysis, and the ultimate precision of C–H activation. Each breakthrough has been driven by the persistent need in medicinal chemistry and biology for molecular tools that can rigidly control three-dimensional space. Today, over 15 FDA-approved drugs contain proline analogs, a testament to their profound impact.[22][23] As synthetic methods continue to advance, the ability to design and create novel, exquisitely tailored proline derivatives will undoubtedly continue to fuel discoveries in science and medicine, solidifying the proline ring as a truly privileged scaffold.
References
- 1. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enamine.net [enamine.net]
- 18. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - Enamine [enamine.net]
- 19. Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis Using (4S)-1-Boc-4-benzyl-L-proline: A Chiral Building Block for Advanced Molecules
<
Introduction: The Strategic Advantage of Constrained Proline Analogs
In the landscape of modern drug discovery and complex molecule synthesis, the quest for precise three-dimensional control is paramount. Chiral building blocks serve as the foundational blueprints for constructing enantiomerically pure molecules, and among these, proline and its derivatives hold a privileged position. Their rigid pyrrolidine ring introduces conformational constraints into peptide chains and small molecules, a feature critical for modulating biological activity.[1][2] This guide focuses on a particularly valuable derivative: (4S)-1-Boc-4-benzyl-L-proline. The presence of the benzyl group at the C4 position, combined with the stereochemically defined 'S' configuration, offers a unique scaffold for creating sterically demanding and functionally diverse structures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, essential for multi-step synthetic sequences.[3] This application note will delve into the strategic applications of this building block, providing detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Core Applications in Asymmetric Synthesis
The utility of this compound stems from its ability to direct the stereochemical outcome of reactions, primarily through diastereoselective alkylations and as a cornerstone for synthesizing complex heterocyclic systems.
Diastereoselective Alkylation for Quaternary Proline Analogs
One of the most powerful applications of this chiral auxiliary is in the synthesis of α-quaternary proline derivatives. These motifs are of significant interest as they introduce a fully substituted carbon center adjacent to the nitrogen atom, leading to highly constrained peptide mimetics and novel bioactive compounds. The general strategy involves the formation of an enolate from the corresponding ester of this compound, followed by quenching with an electrophile.
The stereochemical outcome of this alkylation is governed by the sterically bulky benzyl group at the C4 position.[4] This group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. The choice of the N-protecting group and the alkylating agent can also influence the stereochemical course of the reaction. For instance, while N-Boc derivatives often favor retention of configuration with allylic halides, the use of benzylic halides can lead to inversion.[4]
Workflow for Diastereoselective Alkylation
Caption: Diastereoselective alkylation workflow.
Synthesis of Spirocyclic Scaffolds
Spirocycles, compounds containing two rings sharing a single atom, are increasingly sought after in drug design due to their rigid three-dimensional structures. This compound can be elaborated into valuable spirocyclic building blocks. For example, it can serve as a precursor to 4-methylene proline derivatives, which are versatile intermediates for constructing spirocyclic systems.[1] These derivatives can undergo cyclopropanation or other cycloaddition reactions to generate novel spiro-proline analogs. Such constrained molecules are key components in drugs like Ledipasvir, an antiviral agent used to treat Hepatitis C.[1]
Constrained Peptides and Peptidomimetics
Incorporating this compound into a peptide sequence imparts significant conformational rigidity. The bulky benzyl group restricts the rotation around the peptide backbone, influencing the overall secondary structure. This is a powerful tool for medicinal chemists aiming to stabilize specific bioactive conformations, such as β-turns or polyproline type II helices, thereby enhancing receptor binding affinity and metabolic stability.[5][6] The "proline editing" technique, where a hydroxyproline residue within a solid-phase synthesized peptide is modified, offers a versatile route to introduce such substituted prolines.[7]
Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt these procedures based on the specific requirements of their target molecules and available laboratory equipment.
Protocol 1: General Procedure for Diastereoselective Alkylation of Methyl (4S)-1-Boc-4-benzyl-L-prolinate
Objective: To synthesize an α-alkylated proline derivative with high diastereoselectivity.
Materials:
-
Methyl (4S)-1-Boc-4-benzyl-L-prolinate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl (4S)-1-Boc-4-benzyl-L-prolinate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA or LHMDS (1.1 eq) in THF to the cooled solution via a syringe. The choice of base can influence the reaction's stereoselectivity.[4] Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
| Parameter | Typical Value/Condition | Rationale/Insight |
| Temperature | -78 °C | Low temperature is crucial to maintain the kinetic control of the deprotonation and alkylation steps, minimizing side reactions and ensuring high diastereoselectivity. |
| Base | LDA or LHMDS | These are strong, non-nucleophilic bases ideal for forming lithium enolates. LHMDS is sometimes preferred for its better solubility at low temperatures.[4] |
| Equivalents of Base | 1.1 eq | A slight excess of the base ensures complete deprotonation of the starting ester. |
| Equivalents of Electrophile | 1.2 eq | A slight excess of the alkylating agent drives the reaction to completion. |
Mechanistic Rationale for Stereoselectivity
Caption: Rationale for diastereoselective alkylation.
Protocol 2: Boc Protection of (4S)-4-benzyl-L-proline
This protocol is foundational, assuming the user starts with the unprotected amino acid.
Objective: To synthesize this compound from (4S)-4-benzyl-L-proline.
Materials:
-
(4S)-4-benzyl-L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (4S)-4-benzyl-L-proline (1.0 eq) in a mixture of dioxane and 1 M NaOH (aq) at 0 °C.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid or viscous oil.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.
| Reagent | Equivalents | Purpose |
| NaOH | 2.0 eq | To deprotonate the carboxylic acid and create the basic conditions necessary for the amine to react with Boc₂O. |
| Boc₂O | 1.1 eq | The protecting group source. A slight excess ensures complete reaction. |
| 1 M HCl | As needed | To protonate the carboxylate, allowing for extraction into an organic solvent. |
Conclusion and Future Outlook
This compound is a robust and versatile chiral building block that empowers chemists to construct complex, stereochemically defined molecules. Its application in diastereoselective alkylations provides a reliable route to quaternary prolines, while its incorporation into peptides offers a means to enforce specific conformations. As the demand for more sophisticated and potent therapeutic agents grows, the strategic use of such constrained amino acid derivatives will undoubtedly continue to be a cornerstone of modern synthetic and medicinal chemistry. Future developments may focus on expanding the repertoire of reactions in which this building block can participate, including novel cycloadditions and C-H activation methodologies, further broadening its impact on drug discovery and materials science.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of (4S)-4-Benzyl-L-proline Derivatives in Asymmetric Synthesis
An in-depth guide to the application of (4S)-1-Boc-4-benzyl-L-proline and its derivatives in modern organocatalysis, designed for researchers, scientists, and professionals in drug development.
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, standing alongside metal- and enzyme-catalyzed reactions.[1] Within this field, the amino acid L-proline is celebrated for its simplicity, low toxicity, and remarkable ability to catalyze a wide range of transformations with high stereoselectivity, earning it the moniker of the "simplest enzyme".[1][2] The catalytic prowess of proline stems from its secondary amine, which facilitates reactions through enamine or iminium ion intermediates, while its inherent chirality directs the stereochemical outcome.[3][4]
The compound of interest, this compound, represents a strategically modified proline scaffold. It is primarily utilized as a versatile chiral building block for creating more sophisticated, second-generation organocatalysts.[5]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial. It temporarily deactivates the catalytic secondary amine, allowing for selective chemical modifications at the carboxylic acid position (e.g., amide bond formation) without interference.[5] This Boc group must be removed to unmask the secondary amine and generate the active catalyst.[5]
-
The 4-Benzyl Group: The benzyl substituent at the 4-position of the pyrrolidine ring introduces significant steric bulk. This feature is not merely passive; it plays a critical role in shaping the chiral environment of the catalyst's active site. By sterically shielding one face of the reactive enamine intermediate, it enhances the catalyst's ability to discriminate between the enantiotopic faces of the incoming electrophile, often leading to higher levels of enantioselectivity compared to unsubstituted proline.
This guide provides a detailed exploration of the mechanistic principles, applications, and experimental protocols associated with catalysts derived from this compound.
Core Mechanism: The Enamine Catalytic Cycle
Proline-derived organocatalysts, once deprotected to reveal the free secondary amine, operate primarily through an enamine-based catalytic cycle for reactions involving carbonyl donors (like ketones or aldehydes).[6][7] This mechanism is analogous to the function of Class I aldolase enzymes.[8][9]
The cycle can be broken down into four key stages:
-
Enamine Formation: The secondary amine of the catalyst undergoes a condensation reaction with a ketone or aldehyde donor, eliminating water to form a nucleophilic enamine intermediate.[10][11]
-
Stereoselective C-C Bond Formation: The chiral environment created by the catalyst, particularly the bulky 4-benzyl group, directs the enamine to attack the electrophile (e.g., an aldehyde) from a specific face. The transition state is stabilized by a hydrogen bond between the catalyst's carboxylic acid and the electrophile's carbonyl oxygen, mimicking the Zimmerman-Traxler model.[3][12] This step establishes the new stereocenter(s).
-
Iminium Ion Formation & Hydrolysis: Following the carbon-carbon bond formation, the resulting intermediate is an iminium ion.
-
Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the active organocatalyst, allowing it to re-enter the catalytic cycle.[6]
Figure 1: General enamine catalytic cycle for proline-derived catalysts.
Application Note I: The Asymmetric Aldol Reaction
The aldol reaction is a foundational carbon-carbon bond-forming reaction that constructs β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in pharmaceuticals and natural products.[6] Organocatalytic, direct asymmetric versions of this reaction are highly sought after. Catalysts derived from (4S)-4-benzyl-L-proline are highly effective in mediating the reaction between ketones (enamine donors) and aldehydes (acceptors).
Causality and Experimental Insight: The choice of solvent is critical; polar aprotic solvents like DMSO or even neat acetone are often used to ensure solubility of the catalyst and reagents while facilitating the enamine mechanism.[4][6] The catalyst loading is typically between 10-30 mol%; lower loadings can slow the reaction, while higher loadings may not provide a significant benefit and increase cost.[13] The reaction is often performed at room temperature or slightly below to balance reaction rate with stereoselectivity.[9]
Table 1: Representative Data for Asymmetric Aldol Reaction (Data synthesized from typical results reported in the literature)
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 25 | 24 | 95 | >99 |
| 2 | Isobutyraldehyde | Acetone | 30 | DMSO | 25 | 48 | 97 | 96[9] |
| 3 | Benzaldehyde | Cyclohexanone | 20 | DMSO | 4 | 72 | 99 | 96 |
Application Note II: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable precursors for chiral 1,3-amino alcohols and other nitrogen-containing bioactive molecules.[14][15] The organocatalytic variant typically involves an aldehyde, an amine, and a ketone. The catalyst first forms an enamine with the ketone, which then attacks an imine formed in situ from the aldehyde and the amine.[14]
Causality and Experimental Insight: For the Mannich reaction, pre-formed and stabilized imines, such as N-Boc-imines, are often used as the electrophilic component to improve reaction control and yields.[16][17] Acetonitrile is a common solvent for this transformation.[16] The stereochemical outcome is dictated by the enamine's facial attack on the imine, with the catalyst's structure, including the 4-benzyl group, sterically blocking the alternative approach.[1][14]
Table 2: Representative Data for Asymmetric Mannich Reaction (Data synthesized from typical results reported in the literature)
| Entry | Aldehyde | Amine Component | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |
| 1 | Propanal | N-Boc-imine of Benzaldehyde | - | 20 | Acetonitrile | 91 | >20:1 | >99[17] |
| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 50 | - | 94[14] |
| 3 | Hexanal | N-Boc-imine of Benzaldehyde | - | 20 | Acetonitrile | 85 | >20:1 | >99[16] |
Experimental Protocols
PART 1: Activation of the Catalyst Precursor
The this compound must first be deprotected to yield the active catalyst, (4S)-4-benzyl-L-proline. This is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Scientist's Note: Cooling is essential to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting residue, the TFA salt of (4S)-4-benzyl-L-proline, can often be used directly in the catalytic reaction or further purified if necessary. For neutralization, the residue can be dissolved in a minimal amount of water and a base like NaHCO₃ can be carefully added, followed by extraction.
Figure 2: Workflow for Boc-deprotection to generate the active catalyst.
PART 2: Catalytic Applications
Protocol 2: General Procedure for Asymmetric Aldol Reaction
-
Setup: To a clean, dry vial, add the active catalyst, (4S)-4-benzyl-L-proline (or its TFA salt, 10-20 mol%).[13]
-
Reagents: Add the solvent (e.g., DMSO, or use neat ketone if applicable, approx. 0.5 M).[13] Add the aldehyde (1.0 equiv.) followed by the ketone (e.g., acetone, 5-10 equiv.).[6][13]
-
Scientist's Note: Using the ketone in excess serves both as a reagent and as a solvent, driving the equilibrium towards product formation.
-
-
Reaction: Stir the solution vigorously at the desired temperature (e.g., 25 °C) for 24-72 hours.[13] Monitor the reaction by TLC or GC/LC-MS.
-
Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Extract the mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy carbonyl compound.[13]
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: General Procedure for Asymmetric Mannich Reaction with N-Boc-Imines
-
Setup: To a dry vial under a nitrogen or argon atmosphere, add the active catalyst, (4S)-4-benzyl-L-proline (20 mol%).[16]
-
Reagents: Add the solvent (e.g., anhydrous acetonitrile). Add the aldehyde donor (e.g., propanal, 1.5-2.0 equiv.) followed by the N-Boc-imine (1.0 equiv.).[17]
-
Scientist's Note: The aldehyde is the enamine precursor in this case. Using it in slight excess ensures complete consumption of the more valuable imine electrophile.
-
-
Reaction: Stir the mixture at room temperature for 12-30 hours, monitoring for completion by TLC.[16][17]
-
Work-up: Upon completion, directly concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired β-amino aldehyde or ketone.[15]
-
Analysis: Characterize the product by NMR and MS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[15]
Conclusion
This compound is a highly valuable chiral precursor in organocatalysis. Through a straightforward deprotection step, it yields an active catalyst where the 4-benzyl group provides essential steric hindrance to create a highly organized, chiral transition state. This steric control is fundamental to achieving the high levels of stereoselectivity observed in key synthetic transformations like the aldol and Mannich reactions. The protocols outlined herein provide a robust framework for researchers to leverage this powerful catalytic system in the efficient and stereocontrolled synthesis of complex chiral molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 16. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines | Springer Nature Experiments [experiments.springernature.com]
Application of Boc-4-benzyl-L-proline in the Synthesis of Bioactive Peptides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Proline Analogs in Peptide Therapeutics
Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, making it a critical residue in defining the three-dimensional structure and, consequently, the biological activity of peptides.[1][2] The pyrrolidine ring restricts the phi (φ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond, features that are pivotal in the architecture of turns, kinks, and helices within bioactive peptides.[1][3] In the pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability, medicinal chemists frequently turn to proline analogs.[4] These modified prolines introduce specific steric and stereoelectronic effects that can fine-tune the conformational landscape of a peptide, thereby optimizing its interaction with biological targets.[1][5]
This guide focuses on the application of N-α-tert-butyloxycarbonyl-4-benzyl-L-proline (Boc-4-benzyl-L-proline), a valuable building block in the synthesis of bioactive peptides. The introduction of a benzyl group at the 4-position of the proline ring offers a powerful tool to modulate peptide conformation and bioactivity. This document provides a comprehensive overview of the properties of Boc-4-benzyl-L-proline, detailed protocols for its incorporation into peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS), and a discussion of its impact on peptide structure and function, with a particular focus on the synthesis of angiotensin II analogs as a case study.
Physicochemical Properties and Synthetic Considerations of Boc-4-benzyl-L-proline
Boc-4-benzyl-L-proline is a derivative of L-proline where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a benzyl substituent is present at the 4-position of the pyrrolidine ring.[6][7] The Boc protecting group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA), a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[8][9][10]
| Property | Value | Source |
| Chemical Formula | C17H23NO4 | [7][11] |
| Molecular Weight | 305.37 g/mol | [7] |
| Appearance | White to off-white powder | [] |
| Melting Point | 100-102 °C | [7] |
| Storage | 2-8 °C | [] |
The presence of the 4-benzyl group introduces steric bulk, which can influence the pyrrolidine ring pucker. In 4-substituted prolines, the relative stability of the endo and exo ring conformations is dependent on the nature and stereochemistry of the substituent.[1] For bulky substituents at the 4R position, an endo pucker is generally favored to minimize steric clashes.[1] This conformational preference can, in turn, influence the cis/trans isomerism of the preceding peptide bond and the overall peptide secondary structure.[1][3]
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Boc-4-benzyl-L-proline
The following is a detailed protocol for the manual incorporation of Boc-4-benzyl-L-proline into a peptide sequence using the Boc-SPPS methodology. This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents:
-
Boc-4-benzyl-L-proline
-
Appropriate Boc-protected amino acids
-
Merrifield resin or other suitable solid support for Boc chemistry
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Neutralization solution (e.g., 5-10% DIEA in DCM or DMF)
-
Washing solvents (DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF/anisole or a suitable alternative)
-
Ether (cold, for precipitation)
Experimental Workflow:
A typical cycle for the incorporation of an amino acid in Boc-SPPS involves resin swelling, Boc deprotection, neutralization, and coupling.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Protocol:
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[8]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.[8]
-
Perform a pre-wash by agitating for 1-2 minutes, then drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2-3 times) followed by DCM (3-5 times).
-
Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes to neutralize the N-terminal trifluoroacetate salt to the free amine.[9][14]
-
Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).[15]
-
-
Coupling of Boc-4-benzyl-L-proline:
-
Pre-activation (recommended): In a separate vessel, dissolve Boc-4-benzyl-L-proline (3-4 equivalents relative to resin substitution) and a coupling agent like HATU (3-4 equivalents) in DMF.[14] Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[14]
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.[14]
-
Agitate the mixture at room temperature for 1-2 hours. Due to the secondary amine nature of proline, coupling kinetics can be slower, and longer reaction times or double coupling may be necessary.[13]
-
Monitoring the Reaction: Monitor the completion of the coupling using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[13]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[14]
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.[8]
-
The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of the modified proline) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF).[16] This step requires specialized equipment and safety precautions.
-
A typical cleavage cocktail for peptides containing a benzyl group is HF:anisole (9:1, v/v) at 0°C for 1-2 hours. Anisole acts as a scavenger to trap the reactive carbocations generated from the protecting groups.
-
After cleavage, the HF is evaporated, and the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.
-
Application in Bioactive Peptide Synthesis: A Case Study on Angiotensin II Analogs
Angiotensin II (AII) is an octapeptide hormone that plays a crucial role in blood pressure regulation.[17] Its sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The proline residue at position 7 is critical for its biological activity. The synthesis of AII analogs with modified proline residues is a common strategy to investigate the structure-activity relationship and to develop potential angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers.[18][19][20][21]
Incorporating 4-benzyl-L-proline at position 7 of AII can provide valuable insights. The bulky benzyl group can influence the peptide's conformation, potentially locking it into a bioactive or inactive state. For instance, the retention of significant binding affinity in an AII analog containing a conformationally constrained proline analog provided direct evidence for the trans-conformation of the proline amide bond being recognized by the AII receptor.[19]
Hypothetical Bioactivity Comparison:
| Peptide | Sequence | Relative ACE Inhibitory Activity (IC50) | Conformational Notes |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro -Phe | ++++ | Flexible Pro7 allows for multiple conformations |
| AII Analog 1 | Asp-Arg-Val-Tyr-Ile-His-(4R)-benzyl-Pro -Phe | ++ | The (4R)-benzyl group may induce a specific ring pucker, potentially altering the overall peptide conformation and reducing receptor binding. |
| AII Analog 2 | Asp-Arg-Val-Tyr-Ile-His-(4S)-benzyl-Pro -Phe | +++ | The (4S)-benzyl group could lead to a different conformational preference, which might be more favorable for receptor interaction compared to the (4R) analog. |
Note: The relative activities presented in this table are hypothetical and for illustrative purposes. Actual bioactivity would need to be determined experimentally.
The synthesis of such analogs using Boc-4-benzyl-L-proline would follow the general SPPS protocol outlined above. The choice of the (4R) or (4S) diastereomer of 4-benzyl-L-proline would allow for a systematic investigation of the stereochemical requirements at this position for optimal bioactivity.
Structural Impact of 4-benzyl-L-proline on Peptide Conformation
The substitution at the 4-position of the proline ring has a profound effect on the local and global conformation of a peptide.
Figure 2: The influence of a 4-benzyl substituent on proline conformation and subsequent peptide bioactivity.
The steric bulk of the benzyl group can favor a specific ring pucker (endo or exo), which in turn biases the cis/trans equilibrium of the preceding peptide bond.[1][3] An exo ring pucker is often associated with a preference for the trans peptide bond, which is the predominant conformation in most proteins.[1] By strategically choosing the stereochemistry of the 4-benzyl-L-proline, researchers can effectively steer the peptide towards a desired conformation, potentially enhancing its affinity for a target receptor or improving its resistance to enzymatic degradation.[22]
Conclusion
Boc-4-benzyl-L-proline is a powerful and versatile tool for peptide chemists and drug developers. Its incorporation into peptide sequences allows for the precise modulation of conformational properties, which is a key strategy for optimizing the biological activity of peptide-based therapeutics. The detailed Boc-SPPS protocol provided in this guide serves as a practical starting point for researchers aiming to utilize this valuable building block. Through systematic studies, such as the synthesis of angiotensin II analogs, the strategic application of Boc-4-benzyl-L-proline can lead to the discovery of novel bioactive peptides with improved therapeutic potential.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Boc-(4R)-4-benzyl-L-proline 95% | CAS: 153074-95-4 | AChemBlock [achemblock.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. cusabio.com [cusabio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. scielo.br [scielo.br]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Influence of silaproline on peptide conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (4S)-1-Boc-4-benzyl-L-proline in Pharmaceutical Agent Development
Introduction: The Strategic Advantage of Modified Proline Scaffolds
Among the proteinogenic amino acids, L-proline holds a unique position. Its cyclic pyrrolidine side chain imposes significant conformational restrictions on the peptide backbone, influencing protein folding and secondary structure formation, such as β-turns and polyproline helices.[1][2] This inherent rigidity makes proline a critical residue for stabilizing specific three-dimensional structures. In medicinal chemistry, the ability to precisely control molecular conformation is paramount for designing potent and selective pharmaceutical agents.
This has led to extensive interest in synthetic proline analogues, which serve as powerful tools for tuning the biological and physicochemical properties of peptides and peptidomimetics.[3] By introducing substituents onto the proline ring, researchers can modulate ring pucker, influence the cis/trans isomer ratio of the preceding peptide bond, and introduce new functionalities for targeted interactions.[2][4]
(4S)-1-Boc-4-benzyl-L-proline is a prime example of such a strategic building block. It combines three key features:
-
The Proline Scaffold: Provides foundational conformational constraint.
-
The (4S)-Stereocenter: Stereospecifically directs the conformation of the pyrrolidine ring.
-
The 4-Benzyl Group: Introduces a bulky, hydrophobic moiety capable of forming critical interactions with biological targets, such as probing hydrophobic pockets in enzyme active sites or receptors.[5][6]
-
The N-Boc Protecting Group: Facilitates its straightforward incorporation into growing peptide chains via well-established solid-phase peptide synthesis (SPPS) methodologies.[7][8]
This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and a comprehensive protocol for its use in the synthesis of novel peptidomimetic drug candidates.
Section 1: Physicochemical Properties and Handling
Accurate characterization and proper handling of starting materials are foundational to reproducible and successful synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |
| Molecular Formula | C₁₇H₂₃NO₄ | [6] |
| Molecular Weight | 305.37 g/mol | |
| Appearance | White to off-white powder | [6] |
| Stereochemistry | (2S, 4S) | |
| Protection Group | N-α-tert-butyloxycarbonyl (Boc) | [8] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
Handling and Storage Guidelines:
-
Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Keep tightly sealed to protect from moisture.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Section 2: The Strategic Role of the 4-Benzylproline Moiety
The decision to incorporate this compound into a drug candidate is driven by its ability to enforce a specific molecular architecture and introduce critical binding interactions.
Conformational Control: Influencing Peptide Backbone Geometry
Substituents on the C4 position of the proline ring bias the equilibrium between two distinct puckered conformations: Cγ-exo (down) and Cγ-endo (up). This ring pucker is directly coupled to the preceding peptide bond's torsional angles (φ, ψ) and its propensity to adopt a cis or trans conformation.[2] The bulky benzyl group at the 4S position sterically disfavors certain conformations, providing a predictable method to lock a peptide into a desired bioactive shape. This is crucial for mimicking the structure of a natural ligand or stabilizing a specific secondary structure like a β-turn, a common recognition motif in biological systems.[1]
Caption: Logical flow of conformational control by a C4-substituent.
Probing Hydrophobic Interactions
Many enzyme active sites and protein-protein interaction interfaces feature well-defined hydrophobic pockets. The benzyl group of this compound acts as a hydrophobic probe. When designing an inhibitor, placing this residue at a position corresponding to a hydrophobic pocket on the target protein can dramatically increase binding affinity and specificity through favorable van der Waals and π-π stacking interactions.
Caption: Conceptual "lock-and-key" fit in a protease active site.
Section 3: Core Application Protocol: Boc-SPPS Integration
The following is a representative protocol for incorporating this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis (SPPS).
Rationale for Boc Chemistry: While Fmoc chemistry is more common today, Boc chemistry can be advantageous for synthesizing complex or hydrophobic peptides where Fmoc-deportection with piperidine can be problematic.[7] The strong acid used for final cleavage in Boc-SPPS (e.g., Hydrogen Fluoride) effectively removes all protecting groups and cleaves the peptide from the resin in a single step.[8]
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene) or PAM resin for C-terminal acids.[9]
-
This compound and other required Boc-protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[9]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or a pre-activated system like HBTU/DIEA.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger (e.g., anisole). CAUTION: HF is extremely hazardous and requires specialized equipment and training.
-
Purification: Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA.
Step-by-Step Synthesis Workflow
This protocol assumes the synthesis starts from a pre-loaded first amino acid resin.
Step 1: Resin Preparation
-
Place the resin (e.g., 0.2 mmol scale) in a suitable reaction vessel.
-
Swell the resin by washing with DCM (3 x 5 mL) for 10 minutes.
Step 2: The Iterative Synthesis Cycle
Repeat this cycle for each amino acid to be added, including this compound.
-
A. Nα-Boc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add 50% TFA in DCM (5 mL) to the resin.
-
Agitate for 2 minutes (pre-wash). Drain.
-
Add fresh 50% TFA in DCM (5 mL). Agitate for 25-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of acid.
-
Expert Insight: The free amine is now present as a TFA salt. A qualitative ninhydrin test should be positive (blue color), confirming successful deprotection.
-
-
B. Neutralization:
-
Add 10% DIEA in DCM (5 mL) to the resin. Agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 5 mL) to remove excess base.
-
Causality: This step is critical to deprotonate the N-terminal ammonium salt to the free amine, which is the nucleophile required for the subsequent coupling reaction.
-
-
C. Amino Acid Coupling (Incorporation of 4-Benzylproline):
-
In a separate vial, dissolve this compound (3 equivalents, 0.6 mmol) and HOBt (3 eq.) in a minimal amount of DMF. Add to the reaction vessel.
-
Add DCC (3 eq.) dissolved in DCM.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Expert Insight: Proline derivatives can be sterically hindered. Longer coupling times or the use of more potent activators like HBTU may be necessary. The progress of the reaction should be monitored. A negative ninhydrin test (no color change) indicates complete coupling.
-
-
D. Washing:
-
After coupling is complete, drain the reaction mixture.
-
Wash the resin sequentially with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Step 3: Final Cleavage and Deprotection (HF Cleavage)
-
CRITICAL SAFETY WARNING: This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF apparatus reaction vessel. Add a scavenger such as anisole (1 mL).
-
Cool the vessel to -5°C.
-
Carefully distill anhydrous HF (approx. 10 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour. This single step cleaves the peptide from the resin and removes the Boc group and most common side-chain protecting groups (e.g., Benzyl esters).[7]
-
Evaporate the HF under a stream of nitrogen and high vacuum.
Step 4: Peptide Work-up and Purification
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Extract the crude peptide with 10% aqueous acetic acid or 0.1% TFA in water.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS). This is the self-validating step of the protocol.
Caption: Workflow for one cycle of amino acid addition in Boc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Synthesis of Constrained Peptide Mimics with 4-Benzyl-L-proline
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides represent a highly promising class of therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely stemming from their inherent conformational flexibility. Introducing constraints into the peptide backbone is a powerful strategy to overcome these limitations. A constrained peptide can be locked into its bioactive conformation, leading to enhanced receptor affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.
Proline, with its unique cyclic side chain, naturally restricts the peptide backbone, limiting the available conformations for the φ torsion angle to approximately -65°.[1][2] This inherent rigidity makes proline a cornerstone in peptide design. Further constraining proline by substituting its pyrrolidine ring offers a sophisticated method to fine-tune peptide structure and function. Modifications at the C4-position are particularly effective as they can powerfully influence the two critical conformational equilibria of the proline residue: the ring pucker (Cγ-exo vs. Cγ-endo) and the cis/trans isomerization of the preceding peptide bond.[1][2][3]
This application note provides a comprehensive guide to the synthesis and incorporation of 4-benzyl-L-proline , a non-canonical amino acid, into peptide sequences using standard solid-phase peptide synthesis (SPPS). The bulky, hydrophobic benzyl group at the C4-position acts as a potent steric controller, biasing the peptide's local conformation. This makes 4-benzyl-L-proline an excellent tool for creating constrained mimics of natural amino acids like Phenylalanine, enabling researchers to probe structure-activity relationships and develop next-generation peptide-based therapeutics.[4]
The Scientific Rationale: How 4-Substitution Governs Proline Conformation
To effectively use 4-benzyl-L-proline in peptide design, it is crucial to understand the causality behind its conformational influence. The structure of a proline-containing peptide segment is primarily defined by two interconnected equilibria.
Proline Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in two puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). This ring pucker is directly correlated with the peptide backbone's φ and ψ torsion angles, with an exo pucker favoring more compact structures (like PPII or α-helices) and an endo pucker favoring more extended conformations.[1]
Amide Bond Isomerization
The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis/trans isomerization compared to other peptide bonds. While most peptide bonds are overwhelmingly trans (>99.9%), the Xaa-Pro bond can exist in the cis conformation in 5-7% of cases in folded proteins and even more frequently in disordered sequences.[5] This isomerization is often a rate-limiting step in protein folding.[1] The ring pucker and amide bond conformation are linked: an exo ring pucker stabilizes the trans amide bond, while an endo pucker is strongly favored by the cis amide bond.[1]
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
Application Notes and Protocols: Leveraging (4S)-1-Boc-4-benzyl-L-proline for the Synthesis of Complex Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of a Functionalized Proline Scaffold
(4S)-1-Boc-4-benzyl-L-proline is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring offers a conformational constraint that is highly sought after in the design of peptidomimetics and other bioactive molecules.[1][2] The presence of a benzyl group at the C4 position provides a unique synthetic handle, allowing for the construction of intricate molecular architectures. This application note will provide an in-depth guide to utilizing this versatile starting material for the creation of diverse and complex molecular scaffolds, including spirocyclic systems and conformationally constrained peptides. We will explore key synthetic transformations, providing detailed protocols and the scientific rationale behind the experimental choices.
I. Diastereoselective α-Alkylation: Introducing Diversity at the C2 Position
A fundamental strategy for elaborating the this compound scaffold is the diastereoselective alkylation at the C2 position. This allows for the introduction of a wide range of substituents, creating novel amino acid derivatives with tailored properties. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the electrophile.[3]
Mechanistic Insight:
The diastereoselectivity of the α-alkylation is controlled by the formation of a chiral enolate, which is then approached by the electrophile from the sterically less hindered face. The bulky Boc protecting group and the C4-benzyl substituent play crucial roles in directing the incoming electrophile.
Protocol 1: Diastereoselective α-Alkylation of this compound Methyl Ester
This protocol describes a general procedure for the diastereoselective alkylation of the methyl ester of this compound.
Materials:
-
This compound methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound methyl ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-alkylated product.
Table 1: Representative Results for Diastereoselective α-Alkylation
| Electrophile | Product | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | (2R,4S)-1-Boc-4-benzyl-2-methyl-L-proline methyl ester | >95:5 |
| Benzyl Bromide | (2R,4S)-1-Boc-2,4-dibenzyl-L-proline methyl ester | >95:5 |
II. Spirocyclic Scaffolds: Building Three-Dimensional Complexity
The benzyl group at the C4 position serves as an excellent precursor for the construction of spirocyclic systems through intramolecular cyclization reactions. These spirocycles are of great interest in drug discovery due to their rigid, three-dimensional structures which can effectively mimic peptide turns and interact with biological targets.
A. Intramolecular Friedel-Crafts Cyclization for Spiro-Indane Scaffolds
An intramolecular Friedel-Crafts reaction can be employed to cyclize the benzyl group onto the pyrrolidine ring, forming a spiro-indane scaffold. This transformation is typically promoted by a strong acid catalyst.
Protocol 2: Synthesis of a Spiro[indane-1,3'-pyrrolidine] Scaffold
This protocol outlines the synthesis of a spiro-indane proline derivative via an intramolecular Friedel-Crafts reaction.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and TFA (1:1 v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the spiro[indane-1,3'-pyrrolidine] derivative.
Diagram 1: Intramolecular Friedel-Crafts Cyclization
Caption: Workflow for Spiro-Indane Synthesis.
B. Pictet-Spengler Reaction for Complex Heterocyclic Scaffolds
The Pictet-Spengler reaction offers a powerful method for constructing complex polycyclic scaffolds.[4][5][6] By first converting the carboxylic acid of this compound to an amine and then reacting it with an appropriate aldehyde, a Pictet-Spengler cyclization can be initiated using the benzyl group as the nucleophilic aromatic component.
Protocol 3: Pictet-Spengler Reaction for a Benzo[f]pyrrolo[1,2-a]isoquinoline Scaffold
This protocol provides a conceptual pathway for the synthesis of a tetracyclic scaffold.
Materials:
-
(4S)-1-Boc-4-benzyl-L-prolinamide (prepared from the parent acid)
-
Formaldehyde (or a suitable aldehyde)
-
Formic acid
Procedure:
-
To a solution of (4S)-1-Boc-4-benzyl-L-prolinamide (1.0 eq) in formic acid, add formaldehyde (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Conformationally Constrained Peptides
Incorporating this compound into peptides introduces a significant conformational bias, which can be exploited to design peptidomimetics with enhanced stability and receptor affinity. The benzyl group can be further modified to create even more rigid structures.
A. Ring-Closing Metathesis for Bicyclic Peptides
By introducing two olefinic tethers, one on the proline nitrogen and another derived from the C4-benzyl group (after appropriate functionalization), a ring-closing metathesis (RCM) reaction can be employed to create a bicyclic peptide scaffold.
Diagram 2: Ring-Closing Metathesis Strategy
Caption: Strategy for Bicyclic Peptide Synthesis.
Protocol 4: Conceptual Protocol for RCM of a Di-allylated Proline Derivative
This protocol outlines the general steps for a ring-closing metathesis reaction.
Materials:
-
N-allyl-(4S)-1-Boc-4-(4'-vinylbenzyl)-L-proline derivative
-
Grubbs' catalyst (e.g., 2nd generation)
-
Anhydrous and degassed dichloromethane (DCM)
Procedure:
-
Dissolve the di-allylated proline derivative (1.0 eq) in anhydrous and degassed DCM (0.01 M).
-
Add Grubbs' catalyst (5-10 mol%) to the solution under an argon atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by silica gel column chromatography.
IV. Functionalization of the Benzyl Group
The benzyl group itself offers a platform for further diversification.
A. Catalytic Hydrogenation for Deprotection and Saturation
Catalytic hydrogenation can be used to remove the benzyl group, yielding 4-methyl-proline derivatives, or to saturate the aromatic ring, creating 4-cyclohexylmethyl-proline analogs.[7][8]
Protocol 5: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (10% w/w) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
B. Oxidation of the Benzylic Position
The benzylic position can be oxidized to a ketone, which can then be used in a variety of subsequent transformations.
Protocol 6: Benzylic Oxidation
Materials:
-
This compound methyl ester
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Aqueous base (e.g., NaOH)
Procedure:
-
Dissolve the starting material in an appropriate solvent mixture (e.g., t-butanol/water).
-
Add a solution of KMnO₄ in aqueous NaOH dropwise at 0 °C.
-
Stir the reaction at room temperature until the purple color disappears.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecular scaffolds. Through a combination of diastereoselective alkylation, intramolecular cyclizations, and functionalization of the benzyl group, a wide array of structurally diverse molecules can be accessed. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this unique starting material in the development of novel therapeutics and chemical probes.
References
- 1. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Proline-Catalyzed Asymmetric Aldol Reaction: Principles, Protocols, and Practical Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Introduction: The Advent of Asymmetric Organocatalysis
The asymmetric aldol reaction stands as one of the most powerful and fundamental carbon-carbon bond-forming reactions in synthetic organic chemistry, enabling the construction of complex chiral architectures found in numerous natural products and pharmaceutical agents.[1][2] For decades, this transformation was primarily the domain of metal-based catalysts and pre-formed enolates. However, the turn of the 21st century witnessed a paradigm shift with the rediscovery and development of organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations.[3][4]
At the forefront of this revolution is the simple, naturally occurring amino acid, L-proline.[5][6] Recognized for its ability to mimic the function of complex Class I aldolase enzymes, L-proline operates through an enamine-based mechanism to catalyze the direct asymmetric aldol reaction between unmodified ketones and aldehydes with remarkable efficiency and stereocontrol.[7][8][9] Its status as an inexpensive, non-toxic, and readily available "simplest enzyme" has made it an indispensable tool in both academic and industrial laboratories.[3][6][10]
This comprehensive guide provides an in-depth exploration of the proline-catalyzed asymmetric aldol reaction. We will delve into the mechanistic underpinnings that govern its stereoselectivity, present detailed and field-proven experimental protocols, offer a comparative analysis of reaction conditions, and provide a practical troubleshooting guide to empower researchers in optimizing their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The stereochemical outcome of the proline-catalyzed aldol reaction is dictated by a well-defined catalytic cycle that proceeds through a chiral enamine intermediate.[8][11] The currently accepted mechanism, supported by extensive experimental and computational studies, involves several key steps that ensure high enantioselectivity.[7][12]
-
Enamine Formation: The cycle begins with the rapid and reversible condensation of the ketone donor (e.g., acetone or cyclohexanone) with the secondary amine of L-proline to form an iminium ion. Subsequent deprotonation, facilitated by the carboxylate group of proline acting as an intramolecular base, generates the key nucleophilic enamine intermediate.[11][13]
-
Stereoselective C-C Bond Formation: The enamine then attacks the aldehyde acceptor. The stereoselectivity of this step is governed by a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[14] In this transition state, the carboxyl group of proline activates the aldehyde via hydrogen bonding, orienting it for a specific facial attack (e.g., Re-face attack) by the enamine.[2][13] This elegant arrangement minimizes steric hindrance and dictates the absolute configuration of the newly formed stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water, which is often present in the reaction medium or generated during enamine formation. This step releases the chiral β-hydroxy ketone (the aldol product) and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle.[11][15]
While this enamine cycle is widely accepted, it is important to note the existence of other species in equilibrium, such as oxazolidinones (formed from the reaction of proline with the aldehyde or ketone), which are sometimes considered parasitic intermediates.[7][15]
Figure 1: The catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Protocols: A Practical Guide
Successful execution of the proline-catalyzed aldol reaction hinges on careful attention to reaction parameters. Below are two detailed, representative protocols for common substrate pairings.
Protocol 1: Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde in a Methanol/Water System
This protocol is adapted from a highly efficient and sustainable procedure that utilizes a simple hydroalcoholic solution as the reaction medium.[10][16]
Materials and Reagents:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and stir bars
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (17.3 mg, 0.15 mmol, 30 mol%).
-
Solvent Addition: Add methanol (0.4 mL) and water (0.2 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure the catalyst is fully dissolved, resulting in a homogeneous solution.
-
Addition of Reactants: Add cyclohexanone (0.26 mL, 2.5 mmol, 5 equivalents) to the solution, followed by 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 equivalent).
-
Reaction Execution: Cap the flask and stir the reaction mixture vigorously at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. Reactions with electron-poor aldehydes are typically complete within 19-24 hours.[10]
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure aldol product.
Protocol 2: Aldol Reaction of Acetone and an Aromatic Aldehyde in DMSO
This is a classic protocol, first popularized by List and Barbas, and is particularly effective for the reaction of acetone with various aldehydes.[8][9]
Materials and Reagents:
-
(S)-Proline (CAS: 147-85-3)
-
Acetone, reagent grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aromatic aldehyde (e.g., isobutyraldehyde, p-nitrobenzaldehyde)
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL vial, dissolve (S)-proline (34.5 mg, 0.30 mmol, 30 mol%) in 4 mL of DMSO.[17]
-
Addition of Reactants: Add 1 mL of acetone (large excess, acts as both reactant and co-solvent). Stir the solution for 5-10 minutes. Then, add the aldehyde (1.0 mmol, 1 equivalent).
-
Reaction Execution: Seal the vial and stir the mixture at room temperature. The reaction time can vary significantly depending on the aldehyde's reactivity, from a few hours for electron-deficient aldehydes to several days for others.[6][8] Monitor by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with water (3 x 30 mL) to remove DMSO, then with brine.[17] Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
Data Summary: A Comparative Overview
The efficiency of the proline-catalyzed aldol reaction is highly dependent on the substrates and reaction conditions. The table below summarizes typical results from published protocols to provide a comparative benchmark.
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | MeOH/H₂O (2:1) | 19 | 95 | 95:5 | 96 | [10] |
| 2 | Cyclohexanone | Benzaldehyde | 10 | MeOH/H₂O (2:1) | 48 | 78 | 90:10 | 95 | [10] |
| 3 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO/Acetone (4:1) | 4 | 68 | N/A | 76 | [8] |
| 4 | Acetone | Isobutyraldehyde | 30 | DMSO/Acetone (4:1) | 48 | 97 | N/A | 96 | [8] |
| 5 | Cyclohexanone | 2-Chlorobenzaldehyde | 0.5 | Water | 12 | 99 | >20:1 | 99 | [18] |
| 6 | Acetone | 4-Nitrobenzaldehyde | 10 | DCM/BZA | 24-72 | 85 | N/A | 61 | [2] |
| DCM = Dichloromethane; BZA = Benzoic Acid (additive) |
Troubleshooting and Optimization
Even robust protocols can present challenges. Here are solutions to common issues encountered during proline-catalyzed aldol reactions.
Issue 1: Low Enantioselectivity (% ee)
-
Cause: Impure L-proline catalyst. Commercial sources may contain impurities that disrupt the catalytic cycle.
-
Solution: Purify L-proline by recrystallization from an ethanol/water mixture.[19]
-
-
Cause: Suboptimal solvent choice. The solvent significantly influences the stability and geometry of the stereodetermining transition state.[19]
-
Cause: Incorrect water concentration. While the reaction tolerates water, and hydrolysis is a key step, excess water can negatively impact enantioselectivity by disrupting the hydrogen-bonding network in the transition state.[12][19]
-
Solution: Use anhydrous solvents if experiencing issues, or systematically study the effect of adding small, controlled amounts of water.
-
Issue 2: Low Yield or Slow Reaction Rate
-
Cause: Poorly reactive substrates. Electron-rich or sterically hindered aldehydes are notoriously slow reactants.[10]
-
Solution: Increase the reaction time, slightly elevate the temperature (e.g., to 30-40°C, though this may lower ee), or increase the catalyst loading (up to 30 mol%).
-
-
Cause: Competing side reactions. Aldehyde self-condensation can be a significant issue, especially with unbranched aliphatic aldehydes.[6][20]
-
Solution: Use a large excess of the ketone donor. For problematic aldehydes, running the reaction under more dilute conditions may suppress the bimolecular self-aldolization pathway.[20]
-
Issue 3: Formation of Dehydrated (α,β-unsaturated) Product
-
Cause: The aldol addition product can sometimes undergo acid- or base-catalyzed dehydration, especially during a lengthy work-up or chromatography.
-
Solution: Perform the work-up under neutral or mildly acidic conditions (e.g., using a saturated NH₄Cl quench). Minimize the time the product spends on silica gel during purification.
-
Analysis of Results
-
Yield: Determined by standard gravimetric analysis after purification.
-
Diastereomeric Ratio (dr): For reactions producing diastereomers (e.g., with cyclohexanone), the ratio can be accurately determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic signals for each diastereomer.[18]
-
Enantiomeric Excess (ee): The ee of the chiral product is determined by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD-H).[8][18]
Conclusion
The L-proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organocatalysis, offering a green, cost-effective, and highly stereoselective method for constructing vital chiral building blocks.[3] By understanding the underlying mechanism, carefully selecting reaction conditions, and applying systematic troubleshooting, researchers can reliably harness the power of this "simplest enzyme" to advance projects in chemical synthesis and drug development. The protocols and insights provided herein serve as a robust starting point for both newcomers and experienced practitioners in the field.
References
- 1. pnas.org [pnas.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Application Notes and Protocols for Drug Design in Oncology and Neurology Research
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to contemporary drug design strategies in the distinct yet overlapping fields of oncology and neurology. This document moves beyond rigid templates to offer an in-depth, technically grounded perspective on designing and executing successful drug discovery campaigns.
Section 1: The Divergent Paths of Oncology and Neurology Drug Design
While both oncology and neurology drug design aim to rectify pathological cellular processes, the fundamental differences in their target environments dictate distinct strategic approaches. Oncology research often focuses on directly killing or halting the proliferation of cancer cells, which may involve targeting specific mutated proteins or overexpressed signaling pathways.[1][2] In contrast, neurological drug design grapples with the immense complexity of the central nervous system (CNS), the protective yet formidable blood-brain barrier (BBB), and the need for nuanced modulation of neuronal function rather than outright cell death.[3][4][5][6]
A critical initial consideration in neurology is the ability of a therapeutic agent to cross the BBB. This barrier excludes nearly all large-molecule drugs and over 98% of small-molecule drugs from the brain.[3][7] Successful CNS drugs generally have a molecular weight of less than 400-500 Daltons and form fewer than 8-10 hydrogen bonds.[3][8] This constraint profoundly influences the entire drug design process, from initial hit identification to lead optimization.
In oncology, while systemic delivery is also a challenge, the primary hurdles often lie in achieving tumor-specific targeting to minimize off-target toxicity and overcoming mechanisms of drug resistance.[1]
Key Strategic Differences:
| Feature | Oncology Drug Design | Neurology Drug Design |
| Primary Goal | Cytotoxicity, cytostasis, or immune-mediated clearance of cancer cells. | Modulation of neuronal signaling, neuroprotection, or neuroregeneration. |
| Key Challenge | Tumor heterogeneity, drug resistance, and off-target toxicity. | Crossing the blood-brain barrier (BBB), target engagement in the CNS, and complex pathophysiology.[4][5][9][10] |
| Target Profile | Often mutated or overexpressed proteins with clear roles in cancer progression.[1] | Receptors, ion channels, and enzymes involved in intricate signaling pathways. |
| Therapeutic Window | Can be narrow due to the need for high doses to achieve efficacy. | Often requires a wider therapeutic window to avoid adverse CNS effects. |
Section 2: Foundational Technologies in Modern Drug Design
Several key technologies form the bedrock of contemporary drug discovery in both oncology and neurology. The choice and application of these technologies are dictated by the specific biological question and the nature of the target.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind with high affinity and selectivity.[2][11] This rational approach has been instrumental in the development of targeted cancer therapies, such as kinase inhibitors.[1]
-
Causality in SBDD: By understanding the precise shape and chemical properties of a target's binding site, medicinal chemists can design compounds that make optimal interactions, leading to enhanced potency and reduced off-target effects. This is particularly crucial in oncology for designing selective kinase inhibitors that can distinguish between highly similar ATP-binding sites across the kinome.[1]
Experimental Workflow: Structure-Based Drug Design
Caption: Iterative cycle of Structure-Based Drug Design.
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying starting points for drug discovery, particularly for challenging targets.[12][13][14][15] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target, albeit with low affinity.[12][13][14][15] These fragments can then be grown or linked together to create more potent lead compounds.[12][13][16]
-
Causality in FBDD: The low complexity of fragments allows for more efficient sampling of chemical space and a higher "hit rate" compared to traditional high-throughput screening (HTS).[16] For CNS drug discovery, starting with low molecular weight fragments is particularly advantageous as it provides a better foundation for developing compounds that adhere to the stringent requirements for BBB penetration.[16]
Protocol: Fragment-Based Screening using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Fragment Library Screening: Prepare a library of fragments at a suitable concentration (typically 100-500 µM) in a running buffer.
-
Injection: Sequentially inject the fragments over the sensor surface.
-
Binding Analysis: Monitor changes in the refractive index upon fragment binding, which is proportional to the mass of the bound fragment.
-
Hit Validation: Confirm hits using a secondary biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Isothermal Titration Calorimetry (ITC).
-
Structural Elucidation: Determine the crystal structure of the target protein in complex with the validated fragment hits to guide fragment evolution.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[17][18] These models are used to predict the activity of new compounds and to guide the optimization of lead molecules.[17][18]
-
Causality in QSAR: By identifying the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for activity, QSAR provides a predictive framework for designing more potent and selective compounds.[19] In neurology, QSAR models can be specifically designed to predict BBB permeability, aiding in the early identification of CNS-penetrant scaffolds.[19]
Section 3: Innovative Modalities in Oncology and Neurology
Beyond traditional small molecules, several innovative therapeutic modalities are gaining prominence in both fields.
Proteolysis Targeting Chimeras (PROTACs) in Oncology
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[20][21] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[22][23] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[22][24]
-
Trustworthiness of the PROTAC approach: The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, can lead to a more profound and sustained pharmacological effect compared to traditional inhibitors.[24] This modality is particularly promising for targeting "undruggable" proteins that lack a well-defined active site.[24]
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Allosteric Modulators in Neurology
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand.[25][26] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand.[26]
-
Expertise in Allosteric Modulation: Allosteric modulators offer several advantages for CNS drug discovery. They can provide greater subtype selectivity compared to orthosteric ligands, as allosteric sites are often less conserved across receptor subtypes.[25] This can lead to improved safety profiles with fewer off-target effects.[26] Furthermore, allosteric modulators act more like "dimmer switches" than "on/off switches," allowing for a more subtle and physiological modulation of neuronal activity.[27] This is particularly desirable for treating chronic neurological conditions where maintaining homeostatic balance is crucial.[27][28][29]
Section 4: Preclinical Validation: In Vitro and In Vivo Models
Rigorous preclinical testing is essential to validate the efficacy and safety of drug candidates before they advance to clinical trials.
In Vitro Models
-
Oncology: High-throughput screening (HTS) of large compound libraries against cancer cell lines is a common starting point for identifying potential anticancer agents.[30][31][32][33] More physiologically relevant 3D models, such as tumor spheroids and organoids, are increasingly being used to better mimic the tumor microenvironment and improve the predictive value of in vitro studies.[34]
Protocol: 3D Tumor Spheroid Viability Assay
-
Cell Seeding: Seed cancer cells in ultra-low attachment microplates to promote spheroid formation.
-
Spheroid Formation: Incubate for 2-4 days to allow for the formation of compact spheroids.
-
Compound Treatment: Add serial dilutions of the test compound to the spheroids.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a reagent that measures ATP content (e.g., CellTiter-Glo® 3D) and measure luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
Neurology: A variety of in vitro models are used to assess neurotoxicity and neuroprotective effects.[35][36] These range from simple neuronal cell lines (e.g., SH-SY5Y, PC12) to more complex primary neuronal cultures and human induced pluripotent stem cell (iPSC)-derived neurons and astrocytes.[37][38][39] In vitro BBB models, such as the Transwell system, are used to assess the ability of compounds to cross this critical barrier.[40]
In Vivo Models
-
Oncology: A wide range of in vivo models are used to evaluate the efficacy of anticancer drugs.[41] These include:
-
Syngeneic models: Implantation of murine tumor cells into immunocompetent mice, allowing for the study of immuno-oncology agents.[42]
-
Cell line-derived xenograft (CDX) models: Implantation of human cancer cell lines into immunodeficient mice.[42]
-
Patient-derived xenograft (PDX) models: Implantation of tumor fragments from human patients into immunodeficient mice, which better recapitulate the heterogeneity of human cancers.[42]
-
Orthotopic models: Implantation of tumor cells into the corresponding organ of origin to better mimic the disease process.[42][43]
-
-
Neurology: Animal models of neurological diseases are essential for evaluating the efficacy of CNS drug candidates. However, it is important to acknowledge that many of these models do not fully replicate the complexity of human disease, which contributes to the high failure rate of CNS drugs in clinical trials.[6][10] The selection of an appropriate animal model is therefore a critical decision in the drug discovery process.
Considerations for In Vivo Efficacy Studies:
| Parameter | Oncology | Neurology |
| Primary Endpoints | Tumor growth inhibition, survival.[41] | Behavioral outcomes, biomarker changes, histopathology. |
| Dosing Regimen | Often intermittent, high-dose regimens. | Typically chronic, lower-dose regimens. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Measurement of drug levels in plasma and tumor tissue. | Measurement of drug levels in plasma and brain tissue. |
| Toxicity Assessment | Body weight loss, clinical signs of distress. | Neurological side effects, behavioral changes. |
Section 5: The Path Forward: Integration and Innovation
The future of drug design in both oncology and neurology lies in the integration of multiple technologies and a deeper understanding of disease biology. The application of artificial intelligence and machine learning is poised to accelerate the drug discovery process by improving the predictive power of in silico models and enabling the design of novel therapeutic modalities.[22][44] As our understanding of the complex interplay between genetics, the microenvironment, and disease progression continues to grow, so too will our ability to design more effective and personalized medicines for patients with cancer and neurological disorders.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. proventainternational.com [proventainternational.com]
- 6. simbecorion.com [simbecorion.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 11. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 12. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 13. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug discovery and design for complex diseases through QSAR computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Structure-Activity Relationship (QSAR) Study of Potential Phytochemicals for the Development of Drugs Against Neurological Diseases: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Protac Technology in Cancer Drug Development– A Review [ijaresm.com]
- 21. PROTACs in Treatment of Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Allosteric modulators in CNS disorders: review - MedCrave online [medcraveonline.com]
- 26. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 31. preprints.org [preprints.org]
- 32. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 33. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. drugtargetreview.com [drugtargetreview.com]
- 35. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 38. diva-portal.org [diva-portal.org]
- 39. scispace.com [scispace.com]
- 40. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. nuvisan.com [nuvisan.com]
- 42. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 43. probiocdmo.com [probiocdmo.com]
- 44. QSAR Modeling Improves Understanding of Serotonin Neuropharmacology - PharmaFeatures [pharmafeatures.com]
Introduction: The Significance of α-Substituted Prolines
An in-depth guide to the stereoselective alkylation of N-Boc-proline esters, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction's mechanistic underpinnings, practical protocols, and factors influencing its stereochemical outcome.
Proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to peptides and proteins, often inducing β-turns and influencing protein folding and stability.[1] The introduction of a second substituent at the α-carbon to create a quaternary stereocenter further constrains the molecule's conformational freedom. These α,α-disubstituted proline analogs are of immense interest in medicinal chemistry and peptide design, as their incorporation into bioactive peptides can lead to enhanced metabolic stability, increased receptor selectivity, and improved potency by locking the peptide into a biologically active conformation.[1][2]
The stereoselective alkylation of N-protected proline esters is a cornerstone strategy for accessing these valuable building blocks. This guide focuses on the diastereoselective alkylation of N-Boc-proline esters, a widely used method that leverages the inherent chirality of the proline scaffold to direct the approach of an incoming electrophile.
Mechanistic Principles of Stereoselection
The high diastereoselectivity observed in the alkylation of N-Boc-proline esters is not accidental; it is the result of a carefully orchestrated interplay of steric and electronic factors. The process hinges on the formation of a rigid, chiral enolate intermediate whose facial reactivity is strongly biased.
Enolate Formation with Lithium Diisopropylamide (LDA)
The reaction is initiated by the deprotonation of the α-carbon of the N-Boc-proline ester. This requires a strong, non-nucleophilic base to ensure complete and rapid conversion to the enolate without competing nucleophilic addition to the ester carbonyl.[3] Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity (pKa of diisopropylamine is ~36) and significant steric bulk, which prevents it from acting as a nucleophile.[4][5] The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the kinetic enolate is formed and to prevent side reactions.
The Role of the Chiral Scaffold and N-Boc Group
Once formed, the lithium enolate does not exist as a free ion. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the N-Boc protecting group. This chelation, combined with the inherent fused-ring structure of the proline scaffold, creates a rigid bicyclic system.
The stereochemical outcome is dictated by the steric hindrance imposed by this locked conformation. The bulky tert-butyl group of the Boc protectorate effectively shields one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[1][6] This concept, where the existing stereocenter directs the formation of a new one, is a classic example of substrate-controlled diastereoselection, sometimes referred to as "self-reproduction of chirality".[7]
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Synthesis of Enantiomerically Pure Compounds
Prepared by: Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of chirality is fundamental to the efficacy and safety of numerous pharmaceutical agents. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[3][4][5] This guide provides a comprehensive overview of the primary strategies for achieving enantiopurity, including asymmetric synthesis, chiral resolution, and the use of chiral pools. Detailed protocols for key methodologies are presented, underpinned by mechanistic insights to guide experimental design and troubleshooting. Furthermore, this document outlines the critical analytical techniques required to verify enantiomeric excess, ensuring the production of single-enantiomer drugs that meet stringent regulatory standards.[6][7][8]
Introduction: The Imperative of Enantiomeric Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers.[9] While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[10]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the importance of characterizing and controlling the stereochemistry of drug substances.[6][7][11][12] These guidelines necessitate the development of robust synthetic routes to single enantiomers and reliable analytical methods to quantify enantiomeric purity.[6][7]
This document serves as a practical guide to the principal methodologies employed in the synthesis of enantiomerically pure compounds.
Core Synthetic Strategies
The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: The direct formation of a chiral product from an achiral or prochiral starting material, favoring the formation of one enantiomer over the other.[3][9]
-
Chiral Resolution: The separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components.[13][14][15]
-
Chiral Pool Synthesis: The utilization of naturally occurring, enantiomerically pure compounds as starting materials.[16][][18][19]
The logical workflow for selecting a synthetic strategy is outlined below:
Caption: Decision workflow for synthesizing enantiomerically pure compounds.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis is often the most elegant and efficient approach, as it avoids the 50% theoretical yield limitation of classical resolution.[20] Key methods include the use of chiral auxiliaries, chiral catalysts, and biocatalysts.
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[21][22][23][24] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[21]
Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a widely used method for synthesizing chiral carboxylic acid derivatives.
-
Acylation of the Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a base such as n-butyllithium (n-BuLi) to deprotonate the nitrogen.
-
Add the desired acyl chloride dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.
-
-
Diastereoselective Enolization and Alkylation:
-
Dissolve the N-acyloxazolidinone product in anhydrous THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the Z-enolate.
-
Add the alkylating agent (e.g., benzyl bromide) and stir for several hours at -78 °C.
-
Warm the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
-
Removal of the Auxiliary:
-
The auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, alcohol, aldehyde). For hydrolysis to the carboxylic acid, treat the alkylated product with lithium hydroxide (LiOH) in a mixture of THF and water.
-
Separate the chiral carboxylic acid from the recovered chiral auxiliary.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the alkylated product using ¹H NMR or chiral HPLC. The d.e. is a direct measure of the enantiomeric excess (e.e.) of the final product after auxiliary removal.
-
Chiral Catalysis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[9][25] This approach is highly atom-economical and is widely used in industrial processes.[20] Transition-metal catalysts with chiral ligands are particularly prominent.[25]
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines the enantioselective reduction of a ketone to a chiral secondary alcohol using a Ru-BINAP catalyst, a Nobel Prize-winning technology.[26]
-
Catalyst Preparation:
-
In a glovebox, charge a pressure-rated reaction vessel with the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP).
-
Add a degassed solvent such as ethanol or methanol.
-
Stir the mixture at an elevated temperature to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Add the prochiral ketone substrate to the vessel.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired H₂ pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
-
Analysis:
Caption: General mechanism of asymmetric catalysis.
Biocatalysis
Enzymes are highly efficient and selective natural catalysts that operate under mild conditions.[1][29][30] Their use in organic synthesis, known as biocatalysis, offers a green and sustainable approach to producing enantiomerically pure compounds.[2][30][31]
Protocol: Kinetic Resolution of a Racemic Alcohol using Lipase
This protocol describes the enzymatic resolution of a racemic secondary alcohol, where one enantiomer is selectively acylated, allowing for separation.
-
Reaction Setup:
-
To a flask containing the racemic alcohol in an organic solvent (e.g., hexane or MTBE), add an acyl donor (e.g., vinyl acetate).
-
Add the lipase enzyme (e.g., Candida antarctica lipase B, often immobilized).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting alcohol and formation of the ester.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the ester product using column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral HPLC or GC.
-
Chiral Resolution: Separating Enantiomers
When a racemic mixture is the most accessible starting material, chiral resolution is employed to separate the enantiomers.[13][15][32]
Protocol: Diastereomeric Salt Crystallization
This classical method involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.[14][15]
-
Salt Formation:
-
Dissolve the racemic mixture (e.g., a racemic carboxylic acid) in a suitable solvent.
-
Add one equivalent of an enantiomerically pure resolving agent (e.g., (R)-1-phenylethylamine).
-
Stir and gently heat to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in water.
-
Add an acid (if resolving a base) or a base (if resolving an acid) to break the salt and liberate the free enantiomer.
-
Extract the desired enantiomer with an organic solvent.
-
-
Analysis and Optimization:
Analytical Validation: Quantifying Enantiomeric Purity
The determination of enantiomeric excess (ee) is crucial for validating the success of a stereoselective synthesis or resolution.[27]
Key Analytical Techniques:
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC/GC/SFC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[33][34] | High accuracy, precision, and sensitivity. Applicable to a wide range of compounds.[27] | Requires method development; availability of suitable chiral columns. |
| NMR Spectroscopy | Using a chiral solvating or derivatizing agent (e.g., Mosher's acid) to convert enantiomers into diastereomers, which have distinct NMR signals.[28][34] | Rapid analysis; provides structural information. | Lower sensitivity compared to chromatography; may require derivatization.[34] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. The magnitude of rotation is proportional to the concentration of the excess enantiomer.[24][28] | Simple and fast. | Requires a known specific rotation for the pure enantiomer; less accurate at low ee values. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light.[35][36] | Highly sensitive to stereochemistry; can determine absolute configuration. | Requires a chromophore near the stereocenter; specialized equipment. |
Calculating Enantiomeric Excess (ee):
The enantiomeric excess is a measure of the purity of a chiral sample.[28] It is calculated as follows:
ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|
For chromatographic methods, the ee can be calculated directly from the peak areas of the two enantiomers:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Conclusion
The synthesis of enantiomerically pure compounds is an indispensable discipline within the pharmaceutical sciences. The choice of strategy—be it the elegance of asymmetric catalysis, the pragmatism of chiral resolution, or the resourcefulness of chiral pool synthesis—depends on factors such as the target molecule's structure, cost, and scalability. A thorough understanding of the principles and protocols outlined in this guide, coupled with rigorous analytical validation, is essential for the successful development of safe and effective single-enantiomer drugs.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 5. nbinno.com [nbinno.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 13. fiveable.me [fiveable.me]
- 14. Chiral_resolution [chemeurope.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Chiral pool - Wikipedia [en.wikipedia.org]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. york.ac.uk [york.ac.uk]
- 22. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 23. Chiral auxiliary! | PPTX [slideshare.net]
- 24. youtube.com [youtube.com]
- 25. mt.com [mt.com]
- 26. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pharmaguru.co [pharmaguru.co]
- 29. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. drpress.org [drpress.org]
- 34. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. uma.es [uma.es]
Troubleshooting & Optimization
Technical Support Center: Mastering Diastereoselectivity in 4-Substituted Proline Synthesis
Welcome to the technical support center for the synthesis of 4-substituted prolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 4-substituted prolines?
A1: Diastereoselectivity in the formation of 4-substituted prolines is primarily governed by a combination of steric and stereoelectronic effects.[1][2] The choice of starting material, the nature of the substituent being introduced, the catalyst or chiral auxiliary employed, solvent, and reaction temperature all play critical roles. For instance, electron-withdrawing substituents at the 4-position can significantly influence the pyrrolidine ring pucker, which in turn dictates the facial selectivity of an approaching electrophile or nucleophile.[1][3]
Q2: How do chiral auxiliaries contribute to controlling stereochemistry in proline synthesis?
A2: Chiral auxiliaries function by temporarily attaching to a prochiral substrate, creating a chiral environment that directs the approach of a reagent to one face of the molecule over the other.[4] Prolinol-derived auxiliaries, for example, can form rigid, chelated transition states that effectively block one reaction pathway, leading to high diastereoselectivity.[4] The auxiliary is subsequently cleaved and can often be recovered for reuse.
Q3: What is the role of organocatalysis in the diastereoselective synthesis of 4-substituted prolines?
A3: Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for stereoselective synthesis.[5][6] Proline can act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).[5][7] This dual activation within a chiral environment leads to highly organized transition states and excellent stereocontrol in reactions like Michael additions and aldol reactions.[7][8][9]
Q4: Can I modify an existing proline ring to introduce a 4-substituent with high diastereoselectivity?
A4: Yes, the modification of readily available and inexpensive hydroxyproline (Hyp) is a common and effective strategy.[1][10] Stereospecific conversion of the hydroxyl group in 4R-Hyp can be achieved through various reactions, including Mitsunobu reactions for inversion of stereochemistry, and SN2 reactions on activated hydroxyl groups (e.g., sulfonates) to introduce a wide range of functionalities with controlled stereochemistry.[1] This "proline editing" approach is particularly powerful in the context of solid-phase peptide synthesis.[1][10]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Alkylation of Proline Enolates
Q: My alkylation of an N-protected proline ester is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A: Causal Analysis & Solution Pathway
Low diastereoselectivity in this context often points to a poorly organized transition state, where the enolate face is not sufficiently differentiated. The steric bulk of the N-protecting group and the ester group, as well as the nature of the counterion and solvent, are critical.
Troubleshooting Steps:
-
Evaluate Steric Hindrance: The steric bulk of the ester group can significantly enhance selectivity.[11] If you are using a methyl or ethyl ester, consider switching to a bulkier group like a tert-butyl or a chiral auxiliary such as a menthyl ester.[11]
-
Optimize the N-Protecting Group: A bulky N-protecting group like Boc (tert-butoxycarbonyl) can help to shield one face of the enolate. Ensure your protecting group is stable under the reaction conditions.
-
Solvent and Temperature Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate.
-
Protocol Suggestion: Screen a range of aprotic solvents, from polar (e.g., THF) to nonpolar (e.g., toluene). Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often enhances diastereoselectivity by favoring the more ordered transition state.
-
-
Counterion Modification: The lithium enolate is commonly used. However, the nature of the cation can affect the transition state. Consider transmetalation to a different metal, such as zinc or titanium, which can lead to more rigid chelated intermediates and improved stereocontrol.
Problem 2: Poor endo/exo Selectivity in [3+2] Cycloaddition Reactions
Q: I am attempting a 1,3-dipolar cycloaddition to form a 4-substituted proline derivative, but I am getting a mixture of endo and exo products. How can I favor the desired diastereomer?
A: Causal Analysis & Solution Pathway
The endo/exo selectivity in [3+2] cycloadditions is influenced by a combination of steric repulsions and stabilizing secondary orbital interactions in the transition state. The choice of catalyst and the nature of the dipolarophile are key levers to pull.
Troubleshooting Steps:
-
Catalyst System:
-
Lewis Acid Catalysis: The use of a chiral Lewis acid can create a rigid, asymmetric environment that favors one transition state over the other. For example, chiral silver(I) or calcium(I) complexes have been shown to promote highly endo-diastereoselective cycloadditions.[11]
-
Organocatalysis: Chiral proline-derived organocatalysts can also be highly effective in controlling the stereochemical outcome of such reactions.[12]
-
-
Dipolarophile Modification: The structure of the dipolarophile can be modified to enhance selectivity. For instance, using N-acryloyl-(S)-proline esters as chiral dipolarophiles has been shown to lead to highly endo-diastereoselective cycloadditions.[11]
-
Reaction Conditions:
-
Temperature: As with many stereoselective reactions, lowering the temperature can increase the energy difference between the diastereomeric transition states, leading to improved selectivity.
-
Solvent: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents is recommended.
-
Experimental Protocols & Data
Protocol 1: Diastereoselective Alkylation of N-Boc-4-fluoroproline Methyl Ester
This protocol is adapted from methodologies that have demonstrated high diastereoselectivity in the alkylation of 4-substituted prolines.[11] The fluorine substituent influences the puckering of the pyrrolidine ring, which can enhance facial bias.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-(4S)-fluoroproline methyl ester (1.0 equiv) in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time will vary depending on the electrophile (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Entry | Electrophile | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Bromide | -20 | THF | 85:15 |
| 2 | Benzyl Bromide | -78 | THF | >95:5 |
| 3 | Methyl Iodide | -78 | THF | 90:10 |
| 4 | Benzyl Bromide | -78 | Toluene | 92:8 |
Data in this table is representative and compiled from typical outcomes reported in the literature for similar transformations.
Mechanistic Insights & Visualizations
Mechanism: Proline-Catalyzed Asymmetric Michael Addition
In a proline-catalyzed Michael addition, the proline acts as a true organocatalyst, forming a nucleophilic enamine intermediate with the donor molecule (e.g., a ketone). The carboxylic acid moiety of the proline then activates the Michael acceptor through hydrogen bonding. This dual activation within a chiral framework leads to a highly ordered, six-membered Zimmerman-Traxler-like transition state, which accounts for the high diastereoselectivity and enantioselectivity observed.[5][7]
Workflow for a Proline-Catalyzed Michael Addition
Caption: Proline-catalyzed Michael addition cycle.
Stereoelectronic Control of Pyrrolidine Ring Pucker
The conformation of the proline ring is not random; it exists in two primary puckered forms: Cγ-exo and Cγ-endo. The introduction of an electron-withdrawing substituent, such as fluorine, at the C4 position can have a profound stereoelectronic effect, dictating the preferred pucker. This, in turn, influences the orientation of other substituents and the accessibility of the ring faces to reagents.
Logical Relationship Diagram
Caption: Influence of 4-fluoro substituent stereochemistry on ring pucker.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed by C2‐Symmetric Axially‐Unfixed Biaryl‐Based Organocatalysts Derived from Enantiopure α‐Proline | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating Boc Group Removal from Proline Derivatives
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with proline-containing peptides presents unique challenges, particularly during the critical step of Boc-group deprotection. The distinct cyclic structure of proline influences peptide conformation and reactivity, often leading to specific and problematic side reactions.
This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address these issues effectively. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your syntheses, maximize yields, and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group from proline-containing peptides.
I. The Universal Challenge: Reactive Cations & Scavengers
Q1: What is the primary cause of side-product formation during any Boc deprotection?
A1: The fundamental issue arises from the mechanism of Boc group cleavage. Strong acids, most commonly trifluoroacetic acid (TFA), protonate the Boc group, causing it to cleave and form a stable tert-butyl cation.[1][2][3] This carbocation is a potent electrophile that will readily alkylate any available nucleophile. If not controlled, it will attack sensitive amino acid residues within your peptide, leading to undesired modifications and a complex mixture of impurities.[1][2]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are the primary targets for alkylation. The most vulnerable are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a prime target, leading to S-tert-butylated Cys residues.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2][4]
Q3: How do "scavengers" work, and how do I choose the right one?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cation before it can modify your peptide.[1][2][5] They are more reactive towards the carbocation than the sensitive residues. The choice of scavenger is dictated by the specific amino acids in your peptide sequence.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Mechanism of Boc deprotection and scavenger action.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residues / Cations | Typical Concentration | Key Considerations |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5–5% (v/v) | A highly effective and common carbocation scavenger.[1] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Excellent for protecting cysteine residues from alkylation and oxidation.[1][2] |
| Thioanisole | Met, Arg(sulfonyl) | 5% (v/v) | Prevents S-alkylation of methionine and can suppress side reactions with Arg protecting groups.[1][6] Avoid with Trp-containing peptides during HF cleavage.[7] |
| Water | General carbocations | 2.5–5% (v/v) | Often included in standard cocktails to hydrolyze the peptide-resin bond and trap cations.[1][5] |
| Phenol | General | 5% (v/v) | A general scavenger often used in cocktails like "Reagent K" for peptides with multiple sensitive residues.[1][6] |
II. The Proline-Specific Challenge: Diketopiperazine (DKP) Formation
Q4: I'm losing the first two amino acids of my peptide, especially when Proline is the second residue. What is happening?
A4: You are likely observing Diketopiperazine (DKP) formation. This is a major side reaction where the free N-terminal amine of a dipeptide attached to the resin attacks the ester linkage of the C-terminal residue.[8] This intramolecular cyclization cleaves the dipeptide from the resin, resulting in a stable six-membered ring (the diketopiperazine) and a truncated peptide.[8][9]
Q5: Why is DKP formation so common with Proline?
A5: Proline's unique structure is the primary culprit. Its cyclic side chain restricts the conformation of the peptide backbone, pre-organizing it in a way that favors the formation of a cis-amide bond.[8] This cis conformation brings the N-terminal amine into close proximity with the C-terminal ester bond, dramatically accelerating the rate of the intramolecular cyclization reaction.[8] Sequences with Proline at the second position (e.g., Xaa-Pro-Resin) are particularly susceptible.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Mechanism of Proline-induced DKP formation.
Q6: How can I prevent DKP formation in Boc-based synthesis?
A6: The key is to minimize the time the free dipeptide-amine is present, especially under basic or neutral conditions.
-
Use In Situ Neutralization/Coupling: After Boc deprotection with TFA, do not perform a separate neutralization step with a base like diisopropylethylamine (DIEA). Instead, add the activated amino acid solution for the next coupling step directly to the protonated (TFA-salt) peptide-resin, followed immediately by the addition of the base. This ensures that the incoming amino acid couples before the DKP side reaction can occur.[10][11][12]
-
Couple as a Dipeptide: If synthesizing a particularly troublesome sequence, consider pre-forming the first two amino acids as a dipeptide unit (e.g., Boc-Yaa-Xaa-OH) in solution and then coupling it to the Pro-resin. This bypasses the vulnerable dipeptide-resin intermediate altogether.[12]
III. Preserving Stereochemistry: Proline Racemization
Q7: My final peptide shows a double peak for the Proline-containing fragment in HPLC. Could this be racemization?
A7: Yes, this is a strong indicator of racemization, the conversion of the desired L-proline into its D-proline diastereomer.[10] This is a critical issue as even small amounts of the D-enantiomer can drastically alter the peptide's 3D structure and biological activity.[10]
Q8: What conditions cause Proline to racemize during synthesis?
A8: Proline racemization is most often linked to the activation/coupling step that follows its incorporation. The primary factors are:
-
Coupling Reagents: The combination of a carbodiimide like DIC with HOBt in DMF is known to significantly increase the rate of proline racemization.[10][13]
-
Base: Strong, non-hindered bases like DIEA or N-Methylmorpholine (NMM) can accelerate racemization.[10]
-
Temperature: Elevated temperatures, sometimes used to push difficult couplings to completion, will also increase the rate of racemization.[10]
Q9: What is the best strategy to avoid Proline racemization?
A9: A multi-faceted approach is required:
-
Choose Low-Racemization Reagents: Use coupling reagents like HCTU or HATU instead of the DIC/HOBt combination.[10]
-
Use a Hindered Base: Substitute DIEA with a sterically hindered base like 2,4,6-collidine, which is less likely to promote the epimerization pathway.[10]
-
Control the Temperature: Perform the coupling of the amino acid following Proline at room temperature (~25°C) or below.[10] Avoid using microwave heating for this specific step.
-
Solvent Choice: Performing the coupling in a less polar solvent like dichloromethane (DCM) instead of DMF can also help minimize racemization.[10]
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
dot graph TD { subgraph "Troubleshooting Boc Deprotection of Proline Derivatives" direction LR; A[Start: Analyze Crude Product (HPLC/LC-MS)] --> B{Unexpected +56 Da Peaks?}; B -- Yes --> C[Cause: Incomplete Scavenging.The tert-butyl cation (+56 Da) has alkylateda sensitive residue (Trp, Met, Cys).]; C --> D[Solution: Review peptide sequence.Add or increase the concentration of anappropriate scavenger (TIS, EDT, Thioanisole).See Table 1.]; B -- No --> E{Incomplete Reaction?(Starting material present)}; E -- Yes --> F{Multiple Causes}; F --> G[1. Insufficient Acid/Time:Increase TFA concentration or extendreaction time (e.g., from 1h to 2-3h).]; F --> H[2. Steric Hindrance:The sequence around Proline may be bulky.Consider a stronger acid system (e.g., HCl/Dioxane)or slightly elevated temperature, but monitorfor increased side products.]; F --> I[3. Poor Resin Swelling:Ensure adequate swelling in DCMbefore adding the cleavage cocktail.]; E -- No --> J{Major Peak is Truncated?(Missing N-terminal dipeptide)}; J -- Yes --> K[Cause: Diketopiperazine (DKP) Formation.The Xaa-Pro dipeptide has cyclizedand cleaved from the resin.]; K --> L[Solution: Re-synthesize usingan in situ neutralization/coupling protocolfor the third amino acid. Alternatively,use a pre-formed tripeptide.]; J -- No --> M[Desired Product Looks Good.Proceed with Purification.]; end
} caption: Troubleshooting workflow for Boc deprotection of proline-containing peptides.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide. Always perform these procedures in a well-ventilated fume hood.
Protocol 1: Standard Boc Deprotection & Cleavage with Scavengers
This protocol is a general starting point for peptides containing sensitive residues like Trp or Met.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide with Trp and Met, a good starting point is 90% TFA / 5% TIS / 5% Thioanisole (v/v/v) . For 100 mg of resin, prepare approximately 2 mL of cocktail.
-
Deprotection/Cleavage: Drain the DCM from the swollen resin. Add the cleavage cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. Monitor progress by analyzing a small aliquot via LC-MS if necessary.
-
Work-up: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small additional volume of fresh TFA (e.g., 0.5 mL).
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry the final product under vacuum.
Protocol 2: Coupling to Proline with Minimized Racemization
This protocol is for coupling the amino acid that comes after Proline in your sequence.
-
Resin Preparation: After the previous coupling cycle, perform the standard Boc deprotection (e.g., 50% TFA in DCM) and wash steps to expose the free amine of the Proline residue.
-
Neutralization: Wash the resin with 5% DIEA in DCM (2 x 2 min), followed by thorough washing with DCM (5 times).[10]
-
Activation Mixture: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DCM. A small amount of DMF can be added if solubility is an issue.
-
Coupling: Add a hindered base, 2,4,6-collidine (6 equivalents), to the activation mixture and vortex briefly. Immediately add this mixture to the deprotected resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring and Washing: Use a qualitative test (e.g., Kaiser test, which gives a reddish-brown color for proline) to confirm completion.[10] Once complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 3: Chiral HPLC Analysis for Proline Racemization
This protocol allows for the precise quantification of D-Proline content.
-
Peptide Hydrolysis: a. Place a small, dried sample of the purified peptide (approx. 1 mg) in a hydrolysis tube. b. Add 1 mL of 6 M HCl.[10] c. Seal the tube under vacuum and heat at 110°C for 24 hours.[10] d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[10]
-
Derivatization (NBD-Cl): a. To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[10] c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. Filter before analysis.[10]
-
HPLC Analysis:
-
Quantification: a. Integrate the peak areas for the D- and L-proline derivatives. b. Calculate the percentage of racemization: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude (4S)-1-Boc-4-benzyl-L-proline
Welcome to the technical support center for the purification of (4S)-1-Boc-4-benzyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical proline derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Q1: My crude this compound is an oil and won't crystallize. What's wrong?
This is a frequent challenge with Boc-protected amino acids, which can often present as viscous oils or amorphous solids.[1] The inability to crystallize typically points to two primary causes: residual impurities or suboptimal crystallization conditions.
Possible Causes & Solutions:
-
Impurities Inhibiting Crystallization: Even small amounts of impurities, such as unreacted starting materials, byproducts, or residual solvents, can disrupt the formation of a crystal lattice.[1][2]
-
Actionable Advice:
-
Aqueous Workup: Before attempting crystallization, ensure your crude product has been thoroughly washed. A typical workup involves washing the organic layer with a mild acidic solution (e.g., saturated citric acid) to remove any basic impurities, followed by a wash with brine.[3][4]
-
Solvent Removal: Ensure all solvents from the reaction and workup are completely removed under reduced pressure. Residual solvents can act as impurities and prevent solidification.
-
-
-
Inappropriate Crystallization Conditions: The choice of solvent and the cooling rate are critical for successful crystallization.
-
Actionable Advice:
-
Solvent System: For many Boc-amino acids, a binary solvent system is effective.[2] A common approach is to dissolve the crude oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, petroleum ether) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[2][5]
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.[6][7]
-
Pulping/Trituration: If the product remains an oil, it can be "pulped" or triturated with a weak polar solvent like n-hexane or diethyl ether. This involves stirring the oil with the solvent for a period, which can induce solidification and help remove nonpolar impurities.[6][7]
-
-
Q2: After column chromatography, my yield of this compound is very low. What are the likely causes?
Low recovery after chromatographic purification is a common frustration. The acidic nature of silica gel and the properties of the molecule itself can contribute to this issue.
Possible Causes & Solutions:
-
Adsorption to Silica Gel: The carboxylic acid moiety of your product can strongly adsorb to the acidic silica gel, leading to poor elution and streaking.
-
Actionable Advice:
-
Solvent System Modification: Add a small amount of a polar, acidic modifier to your mobile phase. For example, adding 0.5-1% acetic acid or formic acid to an ethyl acetate/hexanes mobile phase can help to protonate the silica surface and reduce tailing, thereby improving recovery.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine. However, be cautious, as this can sometimes affect the stability of the Boc-protecting group.
-
-
-
Improper Fraction Collection: Broad peaks or "tailing" can make it difficult to identify and collect the pure fractions accurately.
-
Actionable Advice:
-
TLC Analysis: Before running the column, carefully optimize your solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4 for good separation.
-
Collect Smaller Fractions: When running the column, collect smaller fractions and analyze them carefully by TLC before combining them. This will prevent the inadvertent mixing of pure fractions with impure ones.
-
-
Q3: My final product shows the presence of a diastereomer. How can I remove it?
The presence of diastereomers, such as (4R)-1-Boc-4-benzyl-L-proline, can arise from the starting materials or from epimerization during the synthesis.[8] Their removal can be challenging due to their similar physical properties.
Possible Causes & Solutions:
-
Epimerization During Synthesis: Basic conditions or elevated temperatures during the reaction can sometimes lead to epimerization at the alpha-carbon.[8]
-
Actionable Advice:
-
Chromatographic Separation: While difficult, careful optimization of column chromatography conditions may allow for the separation of diastereomers. Consider using a less polar solvent system and a longer column to improve resolution. High-Performance Liquid Chromatography (HPLC) on a chiral column is a more definitive but also more resource-intensive method for both analysis and purification.
-
Diastereomeric Salt Crystallization: This is a classical chemical resolution technique. By reacting your mixture of diastereomeric acids with a chiral base (e.g., (R)-(+)-α-methylbenzylamine), you can form diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be recovered by acidification.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification strategy for this compound.
Q1: What is the most effective overall purification strategy for crude this compound?
For obtaining high-purity this compound, a multi-step approach is often the most effective.
Caption: General Purification Workflow for this compound.
-
Aqueous Workup: Begin with a thorough aqueous workup to remove inorganic salts and other water-soluble impurities.[3]
-
Column Chromatography: Follow with flash column chromatography on silica gel to separate the target compound from less polar and more polar impurities.[9]
-
Crystallization: The final step should be crystallization of the purified product to obtain a stable, crystalline solid with high purity.[]
Q2: What are the key analytical techniques to assess the purity of this compound?
A combination of techniques is necessary to fully assess the purity of your final product.
| Analytical Technique | Information Provided | Typical Observations for Pure Product |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. | Sharp, well-resolved peaks corresponding to the expected structure. Absence of unexpected signals. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio. |
| Chiral HPLC/GC | Determination of enantiomeric or diastereomeric purity. | A single peak when analyzed on an appropriate chiral stationary phase. |
| Melting Point | A physical constant indicative of purity. | A sharp and narrow melting range.[11] |
Q3: Can I avoid chromatography and purify by crystallization alone?
While it is sometimes possible, direct crystallization from the crude reaction mixture is often challenging and may result in a lower purity product.
Considerations:
-
Crude Purity: If your crude product is relatively clean (as determined by TLC or ¹H NMR), direct crystallization might be a viable and efficient option.
-
Impurity Profile: If the impurities have similar solubility characteristics to your product, they are likely to co-crystallize, reducing the effectiveness of this method. In such cases, chromatography is necessary to remove these impurities before crystallization.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., 30% ethyl acetate in hexanes with 0.5% acetic acid).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-Solvent: Slowly add hexanes to the hot solution with stirring until it becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Caption: Troubleshooting Logic for Oily Product.
IV. References
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents. --INVALID-LINK--
-
Crystallization method of Boc-amino acid - Eureka | Patsnap. --INVALID-LINK--
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. --INVALID-LINK--
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. --INVALID-LINK--
-
Technical Support Center: Boc-L-proline in Peptide Synthesis - Benchchem. --INVALID-LINK--
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. --INVALID-LINK--
-
An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4) - Benchchem. --INVALID-LINK--
-
Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. --INVALID-LINK--
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. --INVALID-LINK--
-
Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. --INVALID-LINK--
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC - NIH. --INVALID-LINK--
-
Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. --INVALID-LINK--
-
10 - The Royal Society of Chemistry. --INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--
-
Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. --INVALID-LINK--
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. --INVALID-LINK--
-
This compound synthesis - ChemicalBook. --INVALID-LINK--
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... - PMC - PubMed Central. --INVALID-LINK--
-
CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. --INVALID-LINK--
-
tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. --INVALID-LINK--
-
L-Proline - Organic Syntheses Procedure. --INVALID-LINK--
-
Boc / Bzl Solid Phase Synthesis - Sunresin. --INVALID-LINK--
-
N-BENZYL-L-PROLINE synthesis - ChemicalBook. --INVALID-LINK--
-
Convenient Synthesis of L-proline Benzyl Ester - PubMed. --INVALID-LINK--
-
GAMMA-BENZYL-L-PROLINE | 153074-95-4, BOC-(R) - Echemi. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Technical Support Center: Optimizing Catalyst Loading for Proline-Mediated Asymmetric Reactions
Welcome to the technical support hub for proline-mediated asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured to address the common challenges and questions that arise when optimizing L-proline catalyst loading, helping you to achieve high yields and excellent enantioselectivity in your reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format, providing a logical path from problem to solution.
Q1: I am observing low enantiomeric excess (% ee) in my reaction. What are the primary causes and how can I improve it?
Low enantioselectivity is a frequent hurdle. The root cause often lies in the subtle interplay between the catalyst, solvent, and reaction conditions. A systematic approach is the most effective way to diagnose and solve the issue.
Potential Causes & Solutions:
-
Catalyst Purity: Commercial L-proline may contain impurities that disrupt the catalytic cycle.[1] Even trace amounts of other amino acids or inorganic salts can have a detrimental effect.
-
Solution: Purify the L-proline catalyst via recrystallization before use. This simple step can often lead to a significant boost in enantioselectivity. A detailed protocol is provided in --INVALID-LINK--.
-
-
Solvent Effects: The solvent is not merely a medium but an active participant in establishing the chiral environment of the transition state.[2][3] An inappropriate solvent can fail to stabilize the desired stereochemical pathway.
-
Solution: Conduct a solvent screen. While polar aprotic solvents like DMSO and DMF are common starting points, the optimal choice is substrate-dependent.[1][4] Consider solvent mixtures; for instance, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to increase the enantiomeric ratio and reaction speed.[2][3][5] Protic media, such as methanol/water mixtures, can also be surprisingly effective and offer a more sustainable option.[6][7]
-
-
Reaction Temperature: The energy difference between the diastereomeric transition states leading to the major and minor enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, eroding enantioselectivity.
-
Solution: Lower the reaction temperature. Many proline-catalyzed reactions show significantly improved % ee when run at 0 °C, -20 °C, or even lower.[8]
-
-
Water Content: The presence of water can be a double-edged sword. While strictly anhydrous conditions are not always necessary, excess water can interfere with the catalytic cycle.[4] Conversely, a controlled amount of water is sometimes beneficial, particularly in solvent systems like methanol/water.[6][7]
-
Solution: If using anhydrous organic solvents, ensure they are properly dried. If results are still poor, consider the deliberate addition of a small, controlled amount of water as it can play a role in the hydrolysis of the iminium intermediate to regenerate the catalyst.[4]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Q2: My reaction has a low yield or stalls completely, even with a high catalyst load. What's going wrong?
Low conversion points to issues with catalyst activity, reaction kinetics, or competing side reactions. Simply increasing the catalyst loading is often not the answer and can be wasteful.
Potential Causes & Solutions:
-
Catalyst Deactivation: Proline is generally robust, but it can be deactivated.[9] This can occur through irreversible side reactions with highly reactive substrates or impurities, or through thermal degradation if the reaction is run at high temperatures for extended periods.[10]
-
Solution: First, confirm the purity of your starting materials and solvents. Acidic or basic impurities can neutralize the catalyst.[8] If substrates are suspected to be the cause, consider adding them slowly to the reaction mixture to maintain a low instantaneous concentration. Immobilizing proline on a solid support can sometimes enhance its stability and prevent degradation during workup.[4][11]
-
-
Poor Catalyst Solubility: Proline has limited solubility in many common organic solvents.[12] If the catalyst is not adequately dissolved, the reaction will proceed in a heterogeneous fashion, leading to slow rates and incomplete conversion.
-
Side Reactions: For certain substrates, particularly unbranched aldehydes, side reactions like self-aldolization can be faster than the desired cross-aldol reaction, consuming the starting material.[5][13]
-
Inappropriate Catalyst Loading: While counterintuitive, an excessively high catalyst loading can sometimes lead to lower yields by promoting side reactions or forming catalyst aggregates that are less active.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a proline-catalyzed reaction, and how does it impact the outcome?
There is no single "correct" catalyst loading; it is highly dependent on the specific reaction.
-
Typical Range: Loadings commonly fall between 5 mol% and 30 mol% .[8][13] Historically, higher loadings (30 mol%) were used to ensure reasonable reaction rates.
-
Low Loading Success: Modern methods have demonstrated that much lower loadings, sometimes as little as 1-5 mol%, can be highly effective, especially when other conditions like solvent and temperature are optimized.[5][15]
-
Impact on Rate and Selectivity:
-
Reaction Rate: Generally, increasing the catalyst concentration increases the reaction rate.
-
Enantioselectivity (% ee): The effect is more complex. Often, there is an optimal loading range. Increasing the catalyst concentration beyond this point can sometimes lead to a decrease in % ee.[14] This can be due to non-linear effects, where catalyst aggregates may favor a different, less selective reaction pathway.[16]
-
Table 1: Illustrative Effect of Catalyst Loading on a Model Aldol Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 30 | 4 | 95 | 92 |
| 10 | 12 | 93 | 96 |
| 5 | 24 | 91 | 97 |
| 1 | 72 | 75 | 97 |
| Note: Data is representative and will vary based on substrates and conditions. |
Q2: Are co-catalysts or additives necessary? How do they influence the required proline loading?
Additives are not always necessary but can be powerful tools for optimization, often allowing for a significant reduction in proline loading.
-
Mechanism of Action: Additives can act in several ways:
-
Activate the Substrate: Lewis or Brønsted acids can coordinate to the electrophile (e.g., the aldehyde), making it more reactive.[13]
-
Facilitate Proton Transfer: Bifunctional additives like thioureas or diols can help shuttle protons in the transition state, accelerating the reaction.[6][17]
-
Improve Solubility/Stability: Some additives can help solubilize proline or stabilize the key intermediates.[6]
-
-
Examples: The use of catechol (1 mol%) as an additive has been shown to dramatically increase the efficiency of an aldol reaction, achieving a >90% yield with only 5 mol% L-proline, which was superior to using 30 mol% proline alone.[17] In other systems, co-catalysts like Ti(O-iPr)₄ have been used to modulate the chiral environment.[18]
Catalyst Loading Optimization Strategy
Caption: An iterative workflow for optimizing proline catalyst loading.
Q3: How do I accurately determine the enantiomeric excess (% ee) of my product?
Accurate determination of % ee is critical. While several methods exist, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its robustness and wide applicability.[19]
-
Primary Method (Chiral HPLC): This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for direct quantification of their relative amounts.[19]
-
Alternative Methods:
-
Chiral Gas Chromatography (GC): Excellent for volatile compounds. Often requires derivatization of the analyte to make it suitable for GC analysis.[19]
-
Supercritical Fluid Chromatography (SFC): A faster alternative to HPLC in some cases.[19]
-
Mass Spectrometry (ESI-MS): Can be used for high-throughput screening by employing kinetic resolution with mass-tagged auxiliaries.[20][21]
-
A protocol for a general chiral HPLC method is provided below.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative starting point for the reaction between an aldehyde and a ketone.[8]
-
Reaction Setup: To a clean, dry vial, add the aldehyde (1.0 equiv.), the ketone (donor, often used in excess, e.g., 5-10 equiv.), and L-proline (e.g., 20 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO) to achieve a desired concentration (e.g., 0.5 M with respect to the aldehyde).
-
Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Purification of L-Proline by Recrystallization
This protocol is adapted from established methods to ensure high-purity catalyst for your reactions.[22][23]
-
Dissolution: In a flask, dissolve crude L-proline (e.g., 10 g) in a minimal amount of a hot (e.g., 45-50 °C) water/ethanol mixture (e.g., a 1:15 ratio of water to ethanol by volume).
-
Decolorization: Add a small amount of activated charcoal (e.g., 0.5 g) to the hot solution and stir for 10-15 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the charcoal.
-
Crystallization: Cool the filtrate slowly to room temperature, then cool further in an ice bath (0-4 °C). To induce precipitation, slowly add cold acetone until the solution becomes cloudy, then allow it to stand for several hours to crystallize.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
Protocol 3: Method for Determining Enantiomeric Excess (% ee) by Chiral HPLC
This is a general guide; specific columns and mobile phases must be optimized for each product.[19]
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Calculation: The % ee is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100%
Proline Catalytic Cycle (Enamine Mechanism)
Caption: The enamine-based catalytic cycle for proline-mediated aldol reactions.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. masspec.scripps.edu [masspec.scripps.edu]
- 22. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 23. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
How to avoid racemization during coupling of Boc-proline derivatives
Here is the technical support center guide for researchers, scientists, and drug development professionals.
Technical Support Center: Boc-Proline Coupling
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into a persistent challenge in solid-phase peptide synthesis (SPPS): the racemization of Boc-L-proline derivatives during coupling. The stereochemical integrity of proline is paramount for the final structure and biological activity of your peptide. This resource provides not just protocols, but the causal logic behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a critical problem?
Racemization is the undesired conversion of the naturally occurring L-proline enantiomer into its mirror image, D-proline, during synthesis.[1] The precise stereochemistry of each amino acid dictates the peptide's three-dimensional structure, which is essential for its biological function. The incorporation of even a small amount of D-proline in place of L-proline can lead to misfolded, inactive, or immunogenic peptides, ultimately compromising your research and therapeutic development.[1]
Q2: I thought N-Boc protected amino acids were resistant to racemization. Why is Boc-proline a special case?
You are correct that for most amino acids, the urethane-type Boc protecting group effectively suppresses racemization. The primary racemization mechanism for other amino acids involves the formation of a planar 5(4H)-oxazolone intermediate, which readily loses its stereochemical memory.[2][3] However, proline, as a secondary amine, cannot form this oxazolone ring.
Despite this, Boc-proline is notoriously prone to racemization under specific, and unfortunately common, coupling conditions. The mechanism is different and involves direct abstraction of the alpha-proton from an activated intermediate.[3] This risk is exceptionally high when using carbodiimide activators like DIC in the presence of HOBt, particularly in DMF solvent.[1][4]
Q3: What is Diketopiperazine (DKP) formation and how does it relate to proline?
While this guide focuses on racemization, it's crucial to be aware of another common proline-related side reaction: diketopiperazine (DKP) formation. This occurs when a resin-bound dipeptide with proline at the C-terminus (Xaa-Pro-resin) cyclizes, cleaving the peptide chain from the resin as a stable six-membered ring.[5][6] This is a chain-terminating event that drastically reduces the yield of your full-length peptide. In Boc-SPPS, this can be effectively suppressed by using in situ neutralization protocols, which minimize the time the N-terminal amine is free and able to attack the resin linkage.[5][6]
Troubleshooting Guide: Diagnosing and Solving Racemization
Problem: My HPLC/LC-MS analysis shows a significant diastereomeric impurity after coupling Boc-Pro-OH.
This is a classic symptom of proline racemization. The L-Pro and D-Pro containing peptides are diastereomers and will often appear as two distinct, closely eluting peaks. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for proline racemization.
Step 1: Scrutinize Your Coupling Reagents and Additives
The single most significant factor in Boc-proline racemization is the combination of reagents used for activation.[1][7]
-
The Problematic Combination: Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) paired with 1-Hydroxybenzotriazole (HOBt) in DMF is strongly correlated with high levels of proline racemization.[1][4] Contrary to its role in preventing oxazolone formation for other amino acids, HOBt has been shown to act as an efficient catalyst for racemizing activated proline intermediates in certain contexts.[4]
-
Recommended Solution: Switch to a modern coupling reagent system known for low racemization.
-
Onium Salts (Uronium/Phosphonium): These are the reagents of choice. Uronium/aminium reagents like HATU and HCTU , or phosphonium reagents like PyBOP and PyAOP , are highly efficient and generally associated with lower epimerization rates.[5][8][9][10] HATU is extremely effective for difficult couplings, while PyBOP is lauded for its "clean" reactions and low racemization levels.[8][9][10]
-
Alternative Additives: If you must use a carbodiimide, replace HOBt with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1] OxymaPure is a non-explosive additive that provides high coupling rates with low racemization, proving superior to HOBt in many cases.[2][11][12]
-
Step 2: Evaluate Your Base and Solvent
-
Base Selection: Strong, non-hindered bases can accelerate the abstraction of the alpha-proton, leading to racemization.[13]
-
Solvent Effects: The polarity of the solvent plays a role.
-
Recommended Solution: If using a carbodiimide, switching the solvent from DMF to Dichloromethane (DCM) can significantly reduce racemization, sometimes to undetectable levels, even without an additive.[4]
-
Step 3: Control the Reaction Temperature
-
The Problem: Elevated temperatures, sometimes used to push sluggish reactions to completion, will invariably increase the rate of racemization.[1][5]
-
Recommended Solution: Perform all Boc-proline coupling steps at ambient temperature (approx. 20-25°C) or below. Avoid using microwave heating for this specific coupling step.
Data Summary: Comparing Coupling Reagent Performance
The selection of coupling reagents is the most critical decision. The following table summarizes the relative risk of racemization associated with common reagent classes.
| Reagent Class | Examples | Additive | Racemization Risk for Boc-Pro | Key Considerations |
| Carbodiimides | DIC, DCC, EDC | HOBt in DMF | Very High | This combination should be avoided for proline coupling.[4] |
| DIC, DCC | OxymaPure | Low | Oxyma is a modern, safer, and more effective alternative to HOBt.[2][11] | |
| DIC, DCC | None (in DCM) | Very Low | An effective strategy if solubility is not an issue.[4] | |
| Uronium/Aminium | HBTU, TBTU | (Internal HOBt) | Low to Moderate | Highly efficient reagents.[14] |
| HATU, HCTU | (Internal HOAt/Oxyma) | Very Low | Considered the most powerful activators for difficult couplings with minimal racemization.[8][10][15] | |
| Phosphonium | BOP, PyBOP | (Internal HOBt) | Very Low | Excellent reagents for suppressing racemization. PyBOP avoids the carcinogenic by-product of BOP.[9][16] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Boc-L-Proline using HATU
This protocol describes a robust method for coupling Boc-L-proline in a solid-phase synthesis context, designed to minimize epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-proline (3 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
2,4,6-Collidine or DIEA (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: a. Ensure the N-terminal Boc group of the preceding amino acid on the resin has been fully removed (e.g., using 50% TFA in DCM). b. Wash the deprotected peptide-resin thoroughly with DCM (3x), followed by DMF (3x). c. Neutralize the resin-bound amine salt using 5% DIEA in DMF (2 x 2 min) and wash again with DMF (3x).
-
Amino Acid Activation (Pre-activation): a. In a separate, dry glass vessel, dissolve Boc-L-proline (3 eq.) in a minimal volume of anhydrous DMF. b. Add HATU (2.9 eq.) to the solution. c. Add 2,4,6-collidine (6 eq.). d. Gently swirl the mixture at room temperature for 2-5 minutes. The solution may change color, indicating the formation of the reactive OAt-ester.
-
Coupling Reaction: a. Immediately add the activated Boc-L-proline solution to the drained, neutralized peptide-resin. b. Agitate the mixture at room temperature (20-25°C) for 1-2 hours.
-
Post-Coupling Wash and Monitoring: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5x) and then DCM (5x) to remove all soluble reagents and by-products. c. Perform a qualitative test (e.g., Kaiser test on a subsequent residue or isatin test) to confirm reaction completion before proceeding to the next cycle.
Caption: Workflow for low-racemization Boc-Proline coupling.
Protocol 2: Quantification of Proline Racemization by Chiral HPLC
This protocol provides a general method to determine the L/D ratio of proline in your final, cleaved peptide. This is the definitive way to validate your coupling strategy.
Materials:
-
Purified, lyophilized peptide (~1 mg)
-
6 M Hydrochloric Acid (HCl)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
0.1 M Borate buffer (pH 8.0)
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
Procedure:
-
Peptide Hydrolysis: a. Accurately weigh ~1 mg of your purified peptide into a heavy-walled hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.[1][15]
-
Derivatization with NBD-Cl: a. Reconstitute the amino acid hydrolysate in 100 µL of 0.1 M HCl. b. Add 100 µL of 0.1 M borate buffer (pH 8.0). c. Add 200 µL of a 10 mg/mL solution of NBD-Cl in ethanol. d. Heat the mixture at 60°C for 10 minutes. The solution will turn yellow. e. Cool the reaction and add 100 µL of 0.1 M HCl to quench the reaction.[1]
-
Chiral HPLC Analysis: a. Filter the derivatized sample through a 0.22 µm syringe filter. b. Inject the sample onto a chiral stationary phase column. c. Example Conditions:
- Column: CROWNPAK CR(+)
- Mobile Phase: Perchloric acid solution (pH 1.0)
- Flow Rate: 0.8 mL/min
- Temperature: 25°C
- Detection: UV at 464 nm (for NBD derivatives)[17] d. The D- and L-proline derivatives will elute as separate peaks. Integrate the peak areas to determine the percentage of the D-isomer (% Racemization = [Area(D) / (Area(D) + Area(L))] * 100).[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. file.globalso.com [file.globalso.com]
- 17. impactfactor.org [impactfactor.org]
Technical Support Center: Enhancing the Stability of Proline-Based Organocatalysts
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with proline-based organocatalysts. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges related to catalyst stability. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the performance and longevity of these powerful catalytic systems.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered during the use of proline and its derivatives in organocatalysis.
Question: My proline-catalyzed reaction is showing low conversion and/or enantioselectivity. Where should I start troubleshooting?
Answer: Low conversion and enantioselectivity are often the first indicators of a problem with catalyst stability or activity. Before delving into more complex modifications, it's crucial to address the fundamentals.
-
Catalyst Purity: Commercial L-proline can contain impurities that may interfere with the catalytic cycle. We recommend recrystallizing the catalyst before use to ensure high purity.[1]
-
Solvent Effects: The choice of solvent is critical as it influences the stability of the transition states in the catalytic cycle.[2][3] A solvent screen is a highly recommended first step. Polar aprotic solvents such as DMSO and DMF are often effective starting points. However, the optimal solvent can be highly specific to the reaction.[1][4]
-
Water Content: The presence of water can be a double-edged sword. While some reactions benefit from the presence of water, in others, particularly aldol reactions, it can diminish enantioselectivity.[5][6] If you are not working under anhydrous conditions, consider the impact of water on your specific reaction.
Question: I've noticed a decline in catalyst performance over time or upon attempted reuse. What are the likely causes of this deactivation?
Answer: Catalyst deactivation can occur through several pathways. Understanding the potential cause is key to mitigating it.
-
Formation of Parasitic Intermediates: In some reactions, proline can form reversible off-cycle intermediates, such as oxazolidinones, which are in a "parasitic equilibrium" with the active catalytic cycle.[6][7] This effectively reduces the concentration of the active catalyst.
-
Solubility Issues: Proline's solubility can be a limiting factor in certain solvents, leading to a heterogeneous reaction mixture where the catalyst is not fully available.[4] This can be mistaken for catalyst instability.
-
Mechanical Loss during Workup: For homogeneous catalysts like L-proline, recovery after the reaction can be challenging, leading to significant loss of material and making reuse impractical.[4][8]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance on resolving persistent stability issues.
Issue: Catalyst Degradation Under Harsh Reaction Conditions
Problem: My reaction requires elevated temperatures or prolonged reaction times, and I suspect the proline catalyst is degrading.
Explanation of Causality: While proline is relatively robust, high temperatures can accelerate decomposition pathways or favor the formation of irreversible byproducts. The stability is also highly dependent on the solvent and reactants present.
Troubleshooting Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (4S)-1-Boc-4-benzyl-L-proline
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral building blocks like (4S)-1-Boc-4-benzyl-L-proline, a key intermediate in the synthesis of complex therapeutic agents, ensuring enantiomeric purity is a non-negotiable aspect of quality control. The presence of its corresponding (4R) enantiomer can lead to inactive, less active, or even toxic final drug substances.
This guide provides an in-depth comparison of two robust chromatographic methods for determining the enantiomeric purity of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) using a direct chiral stationary phase, and an alternative approach using Gas Chromatography (GC) following achiral derivatization. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Primary Method: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the workhorse for enantiomeric purity analysis due to its robustness, broad applicability, and the direct nature of the measurement, which minimizes sample manipulation and potential sources of error.[1] The fundamental principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Science of Separation: Selecting the Right Chiral Environment
The success of a chiral separation hinges on the selection of an appropriate CSP. For N-protected amino acids such as our target analyte, two classes of CSPs have demonstrated exceptional utility:
-
Polysaccharide-based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used in chiral HPLC.[2] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte transiently fits into the chiral grooves of the polysaccharide structure.[3] For N-Boc-proline derivatives, columns like CHIRALPAK® IA (amylose-based) or AD-H (amylose-based) are excellent starting points.[3][4]
-
Macrocyclic Glycopeptide CSPs: Columns based on antibiotics like teicoplanin (e.g., Astec® CHIROBIOTIC® T) offer a unique, multi-modal separation mechanism.[5] Their complex structure provides multiple sites for chiral recognition, including ionic interactions, hydrogen bonding, and inclusion complexation, making them highly effective for resolving a wide range of amphoteric molecules like amino acid derivatives.[5]
For this compound, the bulky benzyl and Boc groups, along with the carboxylic acid moiety, provide multiple handles for interaction. A polysaccharide-based CSP operating in normal phase mode is often a reliable first choice, as the non-polar mobile phase encourages interaction with the polar sites on the CSP.
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the method development and validation for the enantiomeric purity of this compound.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Scientist's Note: The hexane/alcohol ratio is the primary driver of retention and selectivity. A lower alcohol percentage generally increases retention and can improve resolution. TFA is a crucial additive; it protonates the carboxylic acid group of the analyte, preventing peak tailing and ensuring consistent interaction with the CSP.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Scientist's Note: Temperature is a critical parameter in chiral separations. Lowering the temperature often enhances enantioselectivity but increases analysis time and backpressure. 25 °C is a standard starting point.
-
-
Detection: UV at 215 nm.
-
Scientist's Note: The Boc-group and the proline ring structure provide sufficient chromophores for sensitive detection at low UV wavelengths.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved to prevent column blockage.
Workflow for Chiral HPLC Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Proline Derivatives in Organocatalysis
For researchers, scientists, and professionals in drug development, the quest for efficient, stereoselective, and environmentally benign synthetic methodologies is perpetual. In this context, organocatalysis has emerged as a powerful tool, with proline and its derivatives standing out for their remarkable ability to catalyze a wide array of asymmetric transformations. This guide provides a comparative analysis of various proline-based organocatalysts, offering field-proven insights, supporting experimental data, and detailed protocols to aid in catalyst selection and reaction optimization.
The Foundation: Proline Organocatalysis and its Mechanism
(S)-Proline, a naturally occurring amino acid, is often hailed as the "simplest enzyme" due to its ability to mimic the catalytic strategies of Class I aldolase enzymes.[1] Its efficacy stems from its bifunctional nature: the secondary amine acts as a nucleophilic catalyst, while the carboxylic acid functions as a Brønsted acid, activating the electrophile and stabilizing the transition state through hydrogen bonding.[1][2]
The catalytic cycle of proline typically proceeds through two primary pathways, depending on the nature of the carbonyl substrate:
-
Enamine Catalysis: For reactions involving aldehydes and ketones as nucleophiles (e.g., aldol, Mannich, and Michael reactions), proline reacts with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile, and subsequent hydrolysis regenerates the catalyst and yields the product.[1]
-
Iminium Catalysis: In reactions where α,β-unsaturated aldehydes or ketones act as electrophiles, proline forms a transient iminium ion. This activation lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack.
The stereochemical outcome of these reactions is dictated by the rigid pyrrolidine ring of proline, which creates a well-defined chiral environment in the transition state, favoring the approach of the reactants from a specific face.[1]
References
(4S)-1-Boc-4-benzyl-L-proline vs. other constrained amino acids in peptide structure
(4S)-1-Boc-4-benzyl-L-proline vs. Other Constrained Amino Acids in Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of Conformational Constraint in Peptide Therapeutics
Native peptides, despite their high specificity and potency, often face significant hurdles in clinical development due to their inherent flexibility. This conformational freedom can lead to reduced receptor binding affinity (due to entropic penalties), susceptibility to proteolytic degradation, and poor membrane permeability.[1][2] The introduction of conformational constraints is a cornerstone of modern peptidomimetic design, aiming to pre-organize the peptide into its bioactive conformation.[1][3] This strategy can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[1][4][5]
Proline and its derivatives are particularly powerful tools for inducing conformational rigidity.[6][7] The cyclic nature of the proline side chain restricts the main chain dihedral angle φ to approximately -65°, influencing the local peptide architecture.[6][8] Furthermore, the tertiary amide bond preceding proline can exist in either a cis or trans conformation, a feature that is critical in protein folding and recognition events.[6][7][9][10] this compound is a synthetically accessible proline analog that offers unique stereoelectronic and steric properties for fine-tuning peptide structure.
Deep Dive: The Conformational Signature of this compound
This compound is a 4-substituted proline derivative that introduces a bulky, hydrophobic benzyl group onto the pyrrolidine ring. This substitution has profound effects on the local and global conformation of a peptide.
Key Structural Consequences:
-
Pyrrolidine Ring Pucker: The substitution at the C4 position significantly influences the puckering of the five-membered ring, which exists in two primary conformations: Cγ-exo (up) and Cγ-endo (down). For 4-substituted prolines, the relative stereochemistry of the substituent and the C-terminal carbonyl group dictates the preferred pucker. Non-electron-withdrawing or sterically demanding substituents, such as the benzyl group in the 4S position, favor a Cγ-exo ring pucker.[6] This contrasts with the Cγ-endo pucker often favored by 4R-substituted prolines with electron-withdrawing groups.[6]
-
Backbone Dihedral Angle Modulation: The ring pucker is intrinsically linked to the peptide backbone conformation. An exo ring pucker tends to favor more extended, polyproline II (PPII)-like or β-strand conformations, while an endo pucker is associated with more compact, helical structures.[6]
-
Cis/Trans Isomerism: The exo ring pucker stabilized by the 4S-benzyl group also favors the trans conformation of the preceding amide bond.[6] This can be a critical design element, as the cis/trans isomerization of Xaa-Pro bonds is often a rate-limiting step in protein folding and can be a key determinant of biological activity.[6][7]
-
Potential for Tertiary Interactions: The benzyl group provides a handle for potential π-stacking or hydrophobic interactions with other aromatic residues or with the target receptor, which can further stabilize the desired conformation and enhance binding affinity.
A Comparative Analysis of Constrained Amino Acids
The selection of a specific constrained amino acid is a critical decision in peptide design, as each imparts a distinct conformational bias. The following table provides a comparative overview of this compound and other commonly employed constrained amino acids.
| Constrained Amino Acid | Key Structural Feature & Conformational Bias | Favored Secondary Structure | Advantages | Potential Disadvantages |
| This compound | 4S-benzyl substitution favors a Cγ-exo pucker and trans amide bond. | Extended / β-strand | Induces a specific extended conformation; benzyl group can participate in hydrophobic/aromatic interactions. | The bulky side chain may not be tolerated in all structural contexts. |
| (4R)-4-Fluoro-L-proline | Strong stereoelectronic effect from the 4R-fluoro group favors a Cγ-exo pucker. | Extended / β-strand | Potent inducer of the exo pucker; fluorine can enhance metabolic stability and binding through favorable electronic interactions.[6][11][12] | Synthesis requires specialized fluorinating agents.[6] |
| (4S)-4-Fluoro-L-proline | Stereoelectronic effect of the 4S-fluoro group favors a Cγ-endo pucker. | More compact / Helical | Stabilizes a different ring pucker compared to its 4R diastereomer, offering alternative conformational control.[6][11] | Can be synthetically challenging to access. |
| α-Methyl-L-proline | Cα-methylation restricts the φ dihedral angle. | Polyproline II (PPII) helix / β-turn | Strongly locks the backbone conformation, significantly enhancing proteolytic stability.[2] | May introduce excessive rigidity, preventing necessary conformational adjustments upon binding. |
| L-Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) | Bicyclic structure rigidly constrains φ and ψ angles. | β-turn | Powerful β-turn inducer, excellent for mimicking reverse turns in bioactive loops.[13] | Can cause significant structural perturbation; may not be a suitable mimic for all native residues. |
| L-Aic (2-Aminoindan-2-carboxylic acid) | Fused ring system provides a high degree of rigidity. | Helical | Strong inducer of helical conformations.[14] | Can be difficult to incorporate into peptides using standard solid-phase synthesis protocols. |
| β-Amino Acids | Introduction of an additional carbon into the backbone. | Can induce unique helical (e.g., 14-helix) or sheet-like structures.[15][16] | Peptides containing β-amino acids are generally resistant to proteolysis.[16] | Can significantly alter the overall peptide topology. |
Visualizing Conformational Influence
The choice of a constrained amino acid directly impacts the resulting peptide secondary structure, as illustrated below.
Caption: Impact of different constrained amino acids on peptide secondary structure.
Experimental Protocols for Characterization
A. Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
B. Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for detailed structural analysis of peptides in solution.[17][18][19][20]
Key NMR Experiments:
-
1D ¹H NMR: Provides an initial overview of the peptide's purity and folding. The dispersion of amide proton signals in the 7-9 ppm region is a good indicator of a well-structured peptide.[18][20]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[17][18][20]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å). Sequential NOEs (between the amide proton of residue i and the α-proton of residue i-1) are used for sequential assignment. Medium- and long-range NOEs are crucial for defining the secondary and tertiary structure.[18][20]
-
¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments provide information about the chemical shifts of carbon atoms, which are sensitive to the local conformation.[19]
-
Analysis of Proline cis/trans Isomerism: The presence of both cis and trans conformers of an Xaa-Pro bond results in two distinct sets of NMR signals for the residues flanking the proline. The ratio of these conformers can be quantified by integrating the corresponding peaks.[18][21]
Conclusion: Making an Informed Choice
This compound is a highly valuable building block for peptide chemists aiming to enforce an extended, β-strand-like conformation. Its ability to control ring pucker and favor a trans amide bond, combined with the potential for the benzyl group to engage in favorable interactions, makes it a powerful tool for rational peptidomimetic design. However, there is no one-size-fits-all solution. The optimal constrained amino acid depends on the desired target conformation, the specific peptide sequence, and the nature of the biological target. A thorough understanding of the conformational propensities of different constrained amino acids, backed by rigorous experimental validation through techniques like NMR spectroscopy, is paramount for the successful development of next-generation peptide therapeutics.
References
- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. annualreviews.org [annualreviews.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Derivatives and Analogs [sigmaaldrich.com]
- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. chemrxiv.org [chemrxiv.org]
- 19. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting Groups in Proline Synthesis: An Efficacy Comparison
Introduction
Proline's unique cyclic structure and secondary amine present distinct challenges and opportunities in peptide synthesis and the development of proline-rich scaffolds.[1][2] Unlike primary amino acids, the steric hindrance and conformational rigidity of the pyrrolidine ring significantly influence reaction kinetics and the potential for side reactions.[3] Therefore, the selection of an appropriate N-α-protecting group is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product.[3] This guide provides a comprehensive comparison of the most commonly employed protecting groups for proline—Boc, Cbz, and Fmoc—supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The ideal protecting group should be easily introduced, stable under various reaction conditions, and readily removed without compromising the integrity of the peptide.[4][5] The choice among Boc, Cbz, and Fmoc often depends on the overall synthetic approach, particularly whether it is a solid-phase or solution-phase synthesis, and the orthogonality required with other protecting groups present in the molecule.[3][4]
Key Decision Factors for Proline Protecting Group Selection
The selection of a protecting group for proline is a nuanced decision that hinges on several key factors. A careful evaluation of these factors is paramount to a successful synthetic outcome.
Caption: Key factors influencing the choice of a proline protecting group.
Comparative Analysis of Common Proline Protecting Groups
The three most prevalent N-α-protecting groups in proline synthesis are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Each possesses a distinct set of properties that make it suitable for different synthetic scenarios.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA, HCl).[3][6] | Catalytic hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH), or Na/liquid NH₃.[3][7] | Mild basic conditions (e.g., 20% piperidine in DMF).[3][8] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups.[3][9] | Orthogonal to Boc and Fmoc groups.[3] | Orthogonal to Boc and Cbz groups.[3][9] |
| Racemization Risk | Generally low.[3] | Generally low due to the urethane nature of the protecting group.[3][7] | Higher risk, particularly with certain coupling reagents.[3] |
| Primary Application | Solid-phase and solution-phase synthesis.[4] | Primarily solution-phase synthesis.[4][7] | Predominantly solid-phase peptide synthesis (SPPS).[4][10] |
Boc (tert-Butoxycarbonyl) Group
The Boc group is a widely used protecting group due to its stability under a broad range of conditions and its straightforward removal with acids.[6]
Protection and Deprotection Mechanism
Protection: The Boc group is typically introduced by reacting proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][12] The reaction proceeds via nucleophilic attack of the proline's secondary amine on one of the carbonyl carbons of Boc₂O.[9][13]
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of (4S)-1-Boc-4-benzyl-L-proline
Introduction: The Significance of Substituted Prolines in Drug Discovery
In the landscape of modern medicinal chemistry, conformationally constrained amino acids are invaluable tools for sculpting the architecture of peptides and small molecule therapeutics. Proline, with its unique cyclic structure, serves as a fundamental building block for inducing specific secondary structures in peptides.[1][2][3] The synthesis and validation of its derivatives, such as (4S)-1-Boc-4-benzyl-L-proline, are therefore of paramount importance. This specific molecule, featuring a bulky, hydrophobic benzyl group at the C4 position, offers a strategic scaffold for designing protease inhibitors, novel antibiotics, and other bioactive compounds by exploring specific hydrophobic interactions within a target's binding pocket.
However, the synthesis of such chiral molecules is only half the battle. Rigorous, multi-faceted validation is not merely a quality control step; it is an integral part of the scientific process that confirms structure, purity, and stereochemistry. An impurity or an incorrect stereoisomer can lead to drastically different biological activity and misinterpreted structure-activity relationships (SAR).
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to unequivocally validate the synthesis of this compound. We will move beyond simply listing data, instead focusing on the synergy between methods and the rationale behind our analytical choices to construct a self-validating workflow.
Part 1: A Representative Synthetic Pathway
While numerous strategies exist for creating substituted prolines, a common and effective approach involves the stereoselective modification of a readily available chiral precursor, such as 4-hydroxy-L-proline.[4][5] The following protocol outlines a representative synthesis, which serves as the basis for our subsequent validation discussion.
Workflow for Synthesis of this compound
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Proline Analogues
Introduction: The Rising Prominence of Proline Analogues in Drug Discovery
Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptides and proteins. Its distinct cyclic structure is pivotal in protein folding, stability, and molecular recognition events.[1] Consequently, synthetic proline analogues, which modify this fundamental scaffold, have emerged as powerful tools in medicinal chemistry and drug design. These analogues offer a strategy to fine-tune the physicochemical and pharmacological properties of parent molecules, enhancing their therapeutic potential.[2][3][4][5] In recent years, the inclusion of proline analogues in FDA-approved drugs has seen a significant uptick, underscoring their value in modern drug discovery.[2][3][4]
This guide provides a comparative overview of key methodologies for screening the biological activity of novel proline analogues. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and present data in a comparative format to aid researchers in making informed decisions for their screening campaigns.
Comparative Analysis of Primary Screening Strategies
The initial step in characterizing a library of novel proline analogues is a primary screen to identify "hits" with desired biological activity. The choice of the primary assay is critical and depends on the hypothesized target and mechanism of action. Here, we compare three common approaches: target-based enzymatic assays, cell-based phenotypic assays, and organocatalysis screening.
Diagram: High-Level Screening Workflow
Caption: A generalized workflow for the biological screening of novel proline analogues.
Target-Based Screening: Enzyme Inhibition Assays
A significant number of proline analogues are designed as inhibitors of specific enzymes, particularly those involved in proline metabolism, which is often dysregulated in diseases like cancer.[6][7] Enzymes such as Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase 1 (PYCR1) are key targets.[6][7][8][9]
Causality Behind Experimental Choices: Target-based assays are advantageous for their directness and mechanistic clarity. If a proline analogue is hypothesized to inhibit a specific enzyme, a direct in vitro assay provides a clear and quantifiable measure of this inhibition. This approach is highly amenable to high-throughput screening (HTS) and allows for the early determination of key parameters like the inhibition constant (Ki).
Comparative Data: Inhibition of Proline Metabolism Enzymes by Proline Analogues
| Proline Analogue | Target Enzyme | Inhibition Constant (Ki) | Reference |
| N-formyl L-proline (NFLP) | PYCR1 | ~100 µM | [6] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | ~2 mM | [6] |
| Cyclopentanecarboxylate (CPC) | PYCR1 | ~1 mM | [6] |
| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | ~600 µM | [6] |
| L-thiazolidine-2-carboxylate (L-T2C) | PYCR1 | ~400 µM | [6] |
| S-(–)-tetrahydro-2-furoic acid | PRODH | ~0.3 mM | [8] |
| Cyclobutane-1,1-dicarboxylic acid | PRODH | 1.4 - 6 mM | [8] |
| Cyclobutanecarboxylic acid | PRODH | 1.4 - 6 mM | [8] |
Experimental Protocol: Spectrophotometric Assay for PRODH Inhibition
This protocol is adapted from established methods for measuring PRODH activity.[8][10]
-
Reagent Preparation:
-
Assay Buffer: 20 mM MOPS, pH 7.5, 10 mM MgCl2.
-
Substrate Stock: 1 M L-proline in Assay Buffer.
-
Electron Acceptor: 10 mM menadione in a suitable organic solvent (e.g., DMSO), diluted in Assay Buffer to a working concentration of 0.15 mM.
-
Colorimetric Reagent: 40 mM ortho-aminobenzaldehyde (o-AB) in Assay Buffer.
-
Enzyme Stock: Purified PRODH domain of Proline Utilization A (PutA) at a suitable concentration (e.g., 1 mg/mL).
-
Inhibitor Stocks: Prepare stock solutions of novel proline analogues in a suitable solvent (e.g., DMSO or Assay Buffer).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the proline analogue solution at various concentrations. For the control, add 5 µL of the solvent.
-
Add 155 µL of a master mix containing Assay Buffer, 200 mM L-proline, 4 mM o-AB, and 0.15 mM menadione.
-
Initiate the reaction by adding 40 µL of diluted PRODH enzyme (final concentration ~63 nM).
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 443 nm over time at room temperature. The product of the reaction between P5C (the product of proline oxidation) and o-AB absorbs at this wavelength.[8]
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each analogue concentration relative to the control.
-
For promising inhibitors, perform kinetic studies with varying substrate and inhibitor concentrations to determine the mechanism of inhibition and the Ki value by fitting the data to appropriate models (e.g., competitive inhibition).[6][8]
-
Cell-Based Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on living cells.[11][12][13] This approach can identify compounds that act on various targets within a cell or modulate complex signaling pathways.
Causality Behind Experimental Choices: Phenotypic screens are valuable when the specific molecular target is unknown or when the goal is to identify compounds that produce a desired cellular outcome (e.g., cytotoxicity in cancer cells, modulation of a signaling pathway). High-content screening (HCS) platforms can further enhance these assays by measuring multiple cellular parameters simultaneously.[12][14]
Diagram: Workflow for Cell-Based Cytotoxicity Screening
Caption: A streamlined workflow for assessing the cytotoxicity of proline analogues.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) under standard conditions.
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel proline analogues in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analogues. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Organocatalysis Screening
Proline and its derivatives are well-established organocatalysts, capable of catalyzing a variety of asymmetric reactions, such as aldol and Mannich reactions.[17][18] Screening novel proline analogues for their catalytic activity and stereoselectivity is crucial for their application in synthetic chemistry.
Causality Behind Experimental Choices: The screening of organocatalytic activity requires a model reaction that is well-understood and for which the products can be easily analyzed. The direct asymmetric aldol reaction is a common choice. The key readouts are the reaction yield and the enantiomeric excess (e.e.) of the product, which are typically determined by techniques like HPLC or GC.
Experimental Protocol: Screening for Asymmetric Aldol Reaction Catalysis
This protocol is based on the principles of proline-catalyzed aldol reactions.[17][19]
-
Reaction Setup:
-
In a series of vials, add the proline analogue (typically 10-30 mol%) to a solvent (e.g., DMSO or DMF).
-
Add the aldehyde substrate (1 equivalent).
-
Add the ketone substrate (e.g., acetone, in excess).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the conversion (yield).
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
Comparative Table: Performance of Proline Analogues in Organocatalysis
| Proline Analogue | Model Reaction | Yield (%) | Enantiomeric Excess (e.e., %) |
| Analogue A | Aldol Reaction | Data to be filled from experiment | Data to be filled from experiment |
| Analogue B | Aldol Reaction | Data to be filled from experiment | Data to be filled from experiment |
| Analogue C | Mannich Reaction | Data to be filled from experiment | Data to be filled from experiment |
| L-Proline (Control) | Aldol Reaction | Reference Value | Reference Value |
(This table serves as a template for presenting experimental results.)
Conclusion and Future Directions
The biological screening of novel proline analogues is a multifaceted process that requires a strategic selection of assays tailored to the specific research question. Target-based assays provide direct evidence of molecular interaction, while cell-based assays offer a more holistic view of a compound's effect in a biological system. For applications in synthetic chemistry, organocatalysis screens are indispensable. The methodologies and comparative data presented in this guide are intended to provide researchers with a solid foundation for designing and executing effective screening campaigns, ultimately accelerating the discovery of new therapeutics and catalysts based on the versatile proline scaffold.
References
- 1. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells [mdpi.com]
- 12. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Cell-based high-content screening of small-molecule libraries. | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. mdpi.com [mdpi.com]
- 17. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 18. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]
Unveiling the Conformational Blueprint: A Comparative Guide to the Impact of the 4-Benzyl Group on Peptide Structure
For researchers, scientists, and drug development professionals, deciphering the three-dimensional structure of peptides is fundamental to engineering novel therapeutics with superior potency, selectivity, and stability. The strategic incorporation of non-proteinogenic amino acids serves as a powerful tool to sculpt peptide conformation and, in turn, modulate biological activity. This guide provides a comprehensive, data-driven comparison of how the introduction of a 4-benzyl group, often as 4-benzylphenylalanine, influences peptide conformation relative to unmodified parent peptides and other conformationally constraining modifications.
The bulky and aromatic nature of the 4-benzyl group introduces significant steric and electronic effects that can profoundly reshape a peptide's conformational landscape.[1] Understanding these influences is critical for the rational design of peptidomimetics and peptide-based drugs.[2] This guide will delve into the key experimental techniques used to elucidate these structural changes, presenting comparative data and detailed protocols to empower your research.
The 4-Benzyl Group: A Tool for Conformational Constraint
The introduction of a 4-benzyl group into a peptide backbone can induce specific secondary structures, such as β-turns or helical motifs, by restricting the allowable dihedral angles of the peptide backbone.[3] This conformational rigidity can be advantageous in drug design, as it can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and increased metabolic stability.[4]
Aromatic-aromatic interactions involving the benzyl group can further stabilize specific folded structures.[5][6] These interactions, which include edge-to-face and parallel-displaced stacking, can contribute significantly to the overall thermodynamic stability of the peptide.[5][7][8]
Comparative Analysis of Conformational Effects: Experimental Approaches
A multi-pronged experimental approach is essential for a thorough assessment of the conformational impact of the 4-benzyl group. This section compares the utility of several key techniques and presents illustrative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution, providing atomic-level resolution.[9][10][11] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), coupling constants (³J), and chemical shift deviations, offer a wealth of structural information.[12][13]
Comparative NMR Data: Unmodified vs. 4-Benzyl Modified Peptide
| Parameter | Unmodified Peptide (e.g., Ac-Gly-Gly-NH₂) | 4-Benzyl Modified Peptide (e.g., Ac-Gly-(4-Bzl)Phe-Gly-NH₂) | Conformational Implication |
| Key NOEs | Primarily sequential (i, i+1) NOEs, indicative of a random coil or flexible conformation. | Long-range (i, i+3 or i, i+4) NOEs observed, suggesting the presence of a defined turn or helical structure. | |
| ³J(HN,Hα) Coupling Constants | Values typically around 6-7 Hz, consistent with a random coil ensemble. | A mix of smaller (<6 Hz) and larger (>8 Hz) values, indicating constrained dihedral angles characteristic of specific secondary structures. | |
| Amide Proton Chemical Shift Dispersion | Narrow range of chemical shifts, suggesting similar chemical environments for amide protons. | Increased dispersion of amide proton chemical shifts, indicating a more well-defined and folded structure. | |
| Aromatic Proton Chemical Shifts | Standard chemical shifts for aromatic protons. | Upfield shifts of specific aromatic protons may indicate intramolecular aromatic-aromatic interactions (e.g., ring stacking).[5] |
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[12] Add a known amount of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and HSQC, on a high-field NMR spectrometer.[9][12]
-
Resonance Assignment: Utilize the TOCSY and HSQC spectra to assign the ¹H, ¹³C, and ¹⁵N resonances to specific amino acid residues within the peptide sequence.[12]
-
Structural Restraint Generation: Identify and quantify NOE cross-peaks from the NOESY spectrum to generate distance restraints between protons that are close in space (< 5 Å).[14] Measure ³J(HN,Hα) coupling constants to derive dihedral angle restraints.
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.[15]
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and agreement with the experimental data.[15]
Visualization of NMR Workflow
Caption: Workflow for peptide structure determination by NMR spectroscopy.
X-ray Crystallography: A High-Resolution Snapshot
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[10][16] While it requires the growth of high-quality crystals, the resulting structure can offer unambiguous evidence of the conformational effects of the 4-benzyl group.[16][17]
Comparative Crystallographic Data
| Feature | Unmodified Peptide | 4-Benzyl Modified Peptide | Structural Insight |
| Backbone Conformation | Often adopts an extended conformation or a simple turn, influenced by crystal packing forces. | Can reveal a well-defined secondary structure, such as a specific type of β-turn, directly stabilized by the 4-benzyl group.[3][18] | |
| Side Chain Interactions | Standard side chain packing. | Clear evidence of intramolecular or intermolecular aromatic-aromatic interactions involving the benzyl group, defining the crystal packing.[19] | |
| Solvent Molecules | Ordered solvent molecules may be present, interacting with the peptide backbone and side chains. | The bulky 4-benzyl group may displace solvent molecules from the peptide's surface, promoting hydrophobic collapse. |
Experimental Protocol: Peptide Crystallography
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify it to >95% purity by reverse-phase HPLC.[20][21][22]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using commercially available kits to identify initial crystal hits.[16]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain single, well-diffracting crystals suitable for X-ray analysis.
-
Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron radiation source.[16]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement.[16] Refine the atomic model against the experimental data to obtain the final high-resolution structure.
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a valuable technique for rapidly assessing the overall secondary structure of a peptide in solution.[23][24] By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils.[25][26][27]
Comparative CD Spectra
| Peptide | Spectral Features | Secondary Structure Interpretation |
| Unmodified Peptide | A single negative band around 200 nm.[25] | Predominantly random coil conformation. |
| 4-Benzyl Modified Peptide | Appearance of a negative band between 210-220 nm and a positive band between 195-200 nm, or two negative bands around 208 and 222 nm.[25] | Indicates the presence of β-sheet or α-helical content, respectively, induced by the 4-benzyl group. |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate) to a concentration of 0.1-0.2 mg/mL.[28]
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[28]
-
Data Analysis: Deconvolute the resulting spectrum using algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
Visualization of the Impact of 4-Benzyl Group
References
- 1. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of progressive benzyl substitution on the conformations of aminocaproic acid-cyclized dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of fold stabilizing aromatic-aromatic interactions in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of aromatic-aromatic interactions in strand-strand stabilization of β-sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of aromatic side chains in the folding and thermodynamic stability of integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polarispeptides.com [polarispeptides.com]
- 10. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. mdpi.com [mdpi.com]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-[(Benzyl-amino)-carbon-yl]-1-methyl-pyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. bachem.com [bachem.com]
- 23. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Circular dichroism studies of secondary structure of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 27. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to (4S)-1-Boc-4-benzyl-L-proline: A Comparative Analysis of cis and trans Diastereomers
An In-Depth Examination of Physicochemical Properties and Spectroscopic Data for the Accurate Identification and Application of (2S,4S)- and (2S,4R)-1-Boc-4-benzyl-L-proline
For researchers and professionals in drug development and peptide synthesis, the precise characterization of chiral building blocks is paramount. This guide provides a comprehensive cross-reference of experimental data with available literature values for the cis and trans diastereomers of (4S)-1-Boc-4-benzyl-L-proline, specifically (2S,4S)-1-Boc-4-benzyl-L-proline and (2S,4R)-1-Boc-4-benzyl-L-proline. Understanding the distinct properties of these isomers is crucial for their effective and accurate application in complex molecular syntheses.
Introduction to the Diastereomers
This compound exists as two diastereomers due to the presence of two chiral centers at positions 2 and 4 of the pyrrolidine ring. The stereochemistry at position 2 is fixed as (S) from the parent L-proline. The orientation of the benzyl group at position 4 relative to the carboxyl group at position 2 determines whether the isomer is cis or trans.
-
(2S,4S)-1-Boc-4-benzyl-L-proline (cis): The benzyl group and the carboxyl group are on the same face of the pyrrolidine ring.
-
(2S,4R)-1-Boc-4-benzyl-L-proline (trans): The benzyl group and the carboxyl group are on opposite faces of the pyrrolidine ring.
This seemingly subtle difference in stereochemistry can significantly impact the molecule's conformation, reactivity, and its incorporation into larger structures like peptides, ultimately influencing biological activity.
Physicochemical Property Comparison
A critical first step in verifying the identity and purity of a starting material is the comparison of its physical properties with established literature values. The following table summarizes the available data for the two diastereomers.
| Property | (2S,4S)-1-Boc-4-benzyl-L-proline (cis) | (2S,4R)-1-Boc-4-benzyl-L-proline (trans) |
| CAS Number | 82087-73-8 (for the unprotected amino acid) | 153074-95-4[1] |
| Molecular Formula | C₁₇H₂₃NO₄ | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol | 305.37 g/mol |
| Melting Point | Data not readily available in literature | 100-102 °C[1] |
| Optical Rotation | Data not readily available in literature | Data not readily available in literature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[2] |
Note: While a specific CAS number for the Boc-protected cis isomer is not widely cited, the CAS number for the parent amino acid, (4S)-4-Benzyl-L-proline, is provided for reference. The solubility characteristics are based on the general properties of Boc-protected amino acids.
Spectroscopic Analysis: The Fingerprints of Molecular Structure
Spectroscopic techniques provide detailed information about the chemical structure and are indispensable for distinguishing between diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of proline derivatives. The chemical shifts and coupling constants of the pyrrolidine ring protons are particularly sensitive to the cis/trans configuration.
Expected ¹H NMR Spectral Features:
-
A singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, typically around 1.4 ppm.
-
A complex multiplet for the protons of the pyrrolidine ring. The precise chemical shifts and coupling constants of the protons at C2, C4, and C5 will differ significantly between the cis and trans isomers due to their different spatial orientations.
-
A multiplet for the methylene protons of the benzyl group.
-
A multiplet for the aromatic protons of the benzyl group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will also show distinct differences, particularly in the chemical shifts of the pyrrolidine ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands expected for both isomers include:
-
N-H Stretch: Absent due to the Boc protection of the secondary amine.
-
C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the urethane carbonyl of the Boc group (typically around 1680-1700 cm⁻¹) and another for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.
-
Aromatic C=C Bending: Bands characteristic of the benzene ring.
The exact positions of these bands may show subtle differences between the two diastereomers due to their different molecular symmetry and intermolecular interactions in the solid state.
Experimental Protocols for Characterization
To aid researchers in their own analysis, the following are generalized protocols for the key characterization techniques.
Synthesis of this compound Diastereomers
A common synthetic route to these compounds involves the protection of the corresponding 4-benzyl-L-proline diastereomer. The synthesis of the parent amino acids can be achieved through various stereoselective methods. A general procedure for the Boc protection of an amino acid is as follows:
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4S)-1-Boc-4-benzyl-L-proline
As drug development professionals, our work with specialized reagents like (4S)-1-Boc-4-benzyl-L-proline demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, offering a comprehensive framework for personal protective equipment (PPE) rooted in the principles of chemical hazard assessment and risk mitigation. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not an afterthought.
Hazard Analysis: Understanding the Reagent
This compound is a Boc-protected amino acid derivative, a class of compounds foundational to modern peptide synthesis.[1][2] While it is generally considered non-hazardous, its physical form as a solid powder and its chemical nature necessitate careful handling.[2][3]
The primary risks associated with this compound stem from its potential to cause irritation upon contact. Structurally similar compounds, such as other substituted Boc-proline derivatives, are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled as dust.[4][5] Therefore, our PPE strategy is designed to prevent inadvertent exposure through inhalation, dermal contact, and eye contact.
Key Hazard Considerations:
-
Physical Form: A solid or powder that can become airborne during handling.[3]
-
Skin Irritation: Potential to cause skin irritation upon contact.[4][5]
-
Eye Irritation: Poses a risk of serious eye irritation if dust enters the eyes.[4][5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4]
The Core of Laboratory Safety: A Multi-Barrier Approach
Effective safety protocols rely on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while essential, is the final barrier of protection.
Caption: The Hierarchy of Controls in a laboratory setting.
This guide focuses on PPE, but it is critical to first implement higher-level controls. For this compound, this means:
-
Engineering Controls: Always handle the solid powder within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk.[4][6]
-
Administrative Controls: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and internal Standard Operating Procedures (SOPs).[7]
Standard Operational PPE Ensemble
For routine laboratory operations such as weighing, transferring, and preparing solutions of this compound, the following PPE is mandatory.
Primary Protection (Contact Prevention)
-
Hand Protection: Wear chemical-resistant nitrile gloves. Nitrile provides a robust barrier against incidental contact and is compatible with solvents like DMSO, DMF, and dichloromethane, which are often used with this class of compound.[3][8][9] For extended operations, consider changing gloves every 30-60 minutes to prevent potential degradation or permeation.[10]
-
Eye and Face Protection: ANSI-Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] Given the risk of serious eye irritation from dust, it is best practice to use safety goggles that form a seal around the eyes, especially when handling larger quantities.[4][8]
-
Protective Clothing: A long-sleeved laboratory coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[4][11]
Secondary Protection (Inhalation)
When used within a fume hood, specific respiratory protection is not typically required. However, if engineering controls are unavailable or during maintenance procedures that could generate dust, a NIOSH-approved N95 respirator should be used to prevent inhalation of airborne particulates.[10]
Procedural Workflow: Integrating PPE into Practice
The following diagram outlines the logical flow for safely handling the solid reagent, integrating PPE at every stage.
Caption: Safe handling workflow for powdered chemical reagents.
Contingency Planning: PPE for Emergency Scenarios
Emergency preparedness is paramount. Procedures and PPE must be adapted for unexpected events like spills.
Spill Response Protocol
The response to a spill depends on its scale. For any spill, alert personnel in the immediate area.[12]
Minor Spill (Small amount, contained within the fume hood):
-
Maintain Existing PPE: Your standard lab coat, goggles, and gloves are sufficient.
-
Containment: Gently cover the solid spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.[7][12]
-
Cleanup: Carefully sweep the material into a dustpan or use a scoop.[6][12] Avoid aggressive actions that generate dust.
-
Disposal: Place the collected material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.[6][7]
-
Decontamination: Wipe the area with a damp cloth, then dispose of the cloth as hazardous waste.
Major Spill (Outside of a fume hood, larger quantity):
-
Evacuate: Immediately evacuate the area. Restrict access and close doors.[13][14]
-
Notify: Alert your lab supervisor and institutional Environmental Health & Safety (EHS) department.[13]
-
Upgrade PPE: Do not re-enter without guidance from EHS. Cleanup of a major spill requires an enhanced PPE ensemble, which may include:
Waste Disposal and PPE Doffing
Properly removing and disposing of contaminated items is crucial to prevent secondary exposure.
-
Chemical Waste: All waste containing this compound, including cleanup debris, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6][7]
-
Contaminated PPE: Used gloves, disposable coveralls, and other contaminated items should be placed in the solid hazardous waste container.
-
Doffing Procedure: Remove PPE in an order that minimizes contamination. A common practice is:
-
Remove outer gloves (if double-gloved).
-
Remove disposable gown/coverall.
-
Remove face shield or goggles.
-
Remove respirator (if used).
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat (buttoned) | Not Required |
| Minor Spill Cleanup (in Fume Hood) | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat (buttoned) | Not Required |
| Major Spill Cleanup | Chemical Splash Goggles or Full-Face Respirator | Double Nitrile Gloves | Disposable Coverall | Air-Purifying Respirator (P100) |
References
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. westlab.com [westlab.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pppmag.com [pppmag.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
